Technical Documentation Center

4,6-Difluoropyridine-2,3-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,6-Difluoropyridine-2,3-diamine
  • CAS: 60186-27-8

Core Science & Biosynthesis

Foundational

Introduction: A Novel Building Block for Advanced Synthesis

An In-Depth Technical Guide to the Predicted Chemical Properties of 4,6-Difluoropyridine-2,3-diamine Disclaimer: 4,6-Difluoropyridine-2,3-diamine is a specialized chemical scaffold for which direct experimental data is n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Chemical Properties of 4,6-Difluoropyridine-2,3-diamine

Disclaimer: 4,6-Difluoropyridine-2,3-diamine is a specialized chemical scaffold for which direct experimental data is not widely available in public literature. This guide, therefore, leverages established principles of physical organic chemistry and extrapolates data from structurally analogous compounds to provide a predictive yet scientifically grounded overview for research and development professionals.

4,6-Difluoropyridine-2,3-diamine represents a unique convergence of functionalities within a single, compact heterocyclic framework. The vicinal diamino groups at the C2 and C3 positions offer a versatile handle for constructing fused ring systems, such as imidazo[4,5-b]pyridines, which are privileged scaffolds in medicinal chemistry. Concurrently, the fluorine atoms at the C4 and C6 positions significantly modulate the electronic properties of the pyridine ring, activating it for subsequent functionalization via nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive analysis of the predicted properties, synthesis, and reactivity of this promising but under-explored molecule.

Core Chemical and Physical Properties

The physical properties of 4,6-Difluoropyridine-2,3-diamine can be estimated by referencing its parent structures, 2,3-diaminopyridine and various difluorinated pyridines. The presence of two amino groups capable of hydrogen bonding is expected to result in a relatively high melting point for a molecule of its size.

PropertyPredicted Value / DescriptionRationale / Comparative Data
Molecular Formula C₅H₅F₂N₃Derived from structure.
Molecular Weight 145.11 g/mol Calculated from formula.
Appearance Pale yellow to light brown solid2,3-Diaminopyridine is a pale yellow solid[1]. Fluorination typically does not add significant color.
Melting Point > 150 °C3,5-Difluoropyridine-2,6-diamine has a melting point of 160°C[2]. The potential for strong intermolecular hydrogen bonding suggests a high melting point.
Solubility Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water and non-polar solvents.2,3-Diaminopyridine is soluble in polar organic solvents but has poor solubility in water[1]. The fluorine atoms will increase lipophilicity, likely reducing water solubility further.
pKa (Conjugate Acid) ~ 4-5The pKa of pyridine is ~5.2. The two fluorine atoms are strongly electron-withdrawing, which will decrease the basicity of the ring nitrogen.

Predicted Spectral Data Analysis

Spectroscopic analysis is critical for the identification and characterization of this molecule. The following predictions are based on known spectral data for fluoropyridines and aminopyridines.[3]

SpectroscopyPredicted Chemical Shift (δ) / Wavenumber (cm⁻¹)Key Features & Coupling Constants (J)
¹H NMR δ 6.5-7.0 (aromatic CH), δ 4.5-6.0 (NH₂)Aromatic CH (H-5): Expected to be a triplet (t) due to coupling with two equivalent fluorine atoms (⁴JH-F ≈ 2-4 Hz). NH₂ Protons: Two broad singlets, potentially exchanging with D₂O.
¹³C NMR δ 150-165 (C-F), δ 125-145 (C-N), δ 95-110 (C-H)C4/C6: Large one-bond C-F coupling (¹JC-F ≈ 240-270 Hz). C5: Two-bond C-F coupling (²JC-F ≈ 20-30 Hz). C2/C3: Significant shifts due to amino substitution.
¹⁹F NMR δ -90 to -120 ppmA single resonance environment for both fluorine atoms. Expected to be a doublet (d) due to coupling with the H-5 proton (⁴JF-H ≈ 2-4 Hz).
IR Spectroscopy 3300-3500 cm⁻¹ (N-H stretch), 1600-1640 cm⁻¹ (N-H bend), 1100-1300 cm⁻¹ (C-F stretch)Two distinct bands in the N-H stretching region are characteristic of primary amines. Strong C-F stretching bands are expected.
Mass Spectrometry [M+H]⁺ = 146.05Expected exact mass for the protonated molecular ion.

Synthesis and Mechanistic Insights

Proposed Synthetic Protocol: Sequential SNAr

A viable strategy involves the selective amination of a commercially available starting material like 2,3,4,6-tetrafluoropyridine. The reactivity of halogens in SNAr reactions on pyridine rings is F > Cl > Br > I, and the positions most activated for attack are C2, C4, and C6.[4][5][6]

  • Step 1: Selective Mono-amination at C2. React 2,3,4,6-tetrafluoropyridine with a protected amine source (e.g., benzylamine) under controlled, low-temperature conditions. The C2 and C6 positions are most activated. Statistical and steric factors may allow for isolation of the 2-substituted product.

  • Step 2: Introduction of the Second Amino Group at C3. The introduction of an electron-donating group at C2 will deactivate the ring slightly but may direct the next substitution to the adjacent C3 position. Reaction with a second equivalent of the amine or a different nitrogen nucleophile would yield the 2,3-diamino-4,6-difluoro intermediate.

  • Step 3: Deprotection. If a protected amine like benzylamine was used, a final hydrogenolysis step (e.g., H₂, Pd/C) would be required to remove the benzyl groups and yield the final product.

Synthetic Workflow start 2,3,4,6-Tetrafluoropyridine step1 Intermediate A (2-Amino-3,4,6-trifluoropyridine) start->step1 1. Controlled Amination (e.g., NH₃ or R-NH₂) - Low Temperature step2 Intermediate B (2,3-Diamino-4,6-difluoropyridine - Protected) step1->step2 2. Second Amination - Harsher Conditions product 4,6-Difluoropyridine-2,3-diamine step2->product 3. Deprotection (if required)

Caption: Proposed synthetic workflow for 4,6-Difluoropyridine-2,3-diamine.

Chemical Reactivity and Field-Proven Applications

The utility of 4,6-Difluoropyridine-2,3-diamine is derived from its two distinct reactive sites: the vicinal diamines and the activated C-F bonds.

A. Reactivity of the Diamine Moiety

The ortho-diamine functionality is a classic precursor for the synthesis of fused five-membered heterocyclic rings. This is a cornerstone reaction for building complex molecular scaffolds.

  • Condensation Reactions: Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal), carboxylic acids, or their derivatives will lead to the formation of the corresponding fused imidazo[4,5-b]pyridine ring system. These scaffolds are of significant interest in drug discovery, particularly as kinase inhibitors.[7]

B. Reactivity of the C-F Bonds via SNAr

The two fluorine atoms strongly activate the C4 and C6 positions toward nucleophilic attack.[4][5] This allows for the sequential and potentially regioselective displacement of the fluoride ions, which are excellent leaving groups in SNAr chemistry.

  • Selective Substitution: By carefully controlling reaction conditions (temperature, stoichiometry, nucleophile strength), it may be possible to selectively substitute one fluorine atom over the other. This opens a pathway to a wide variety of tri-substituted pyridine derivatives. Common nucleophiles include alkoxides, thiolates, and amines.

Reactivity Diagram reactant 4,6-Difluoropyridine-2,3-diamine C-F Bonds (SₙAr) Diamine Moiety product1 Tri-substituted Pyridine Derivative reactant:port1->product1  Nucleophile (Nu⁻)  (e.g., R-O⁻, R-S⁻, R₂N⁻) product2 Fused Imidazo[4,5-b]pyridine reactant:port2->product2  1,2-Dicarbonyl or  Carboxylic Acid Derivative

Caption: Key reactive pathways of 4,6-Difluoropyridine-2,3-diamine.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is unavailable, handling precautions should be based on analogous structures.

  • Hazard Class: Assumed to be an irritant. Compounds like 2,3-diaminopyridine are classified as skin, eye, and respiratory irritants[8][9].

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids[1].

References

  • Royal Society of Chemistry. (n.d.). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2017). Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.
  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PubMed Central. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Wiley Online Library. (n.d.). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. ChemistrySelect. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available from: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Available from: [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Available from: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Oakwood Chemical. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Oakwood Chemical. Available from: [Link]

  • U.S. Geological Survey. (n.d.). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. USGS.gov. Available from: [Link]

  • Home Sunshine Pharma. (n.d.). 3,5-Difluoropyridine-2,6-diamine CAS 247069-27-8. Home Sunshine Pharma. Available from: [Link]

  • European Patent Office. (n.d.). Preparation of difluorpyridine compounds - EP 0146924 A2. Googleapis.com. Available from: [Link]

  • ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 2,6-Diamino-3,5-difluoropyridine: A Key Intermediate for Advanced Chemical Synthesis

A Note on Nomenclature: This guide focuses on the chemical intermediate 2,6-Diamino-3,5-difluoropyridine (CAS: 247069-27-8) . Initial inquiries for "4,6-Difluoropyridine-2,3-diamine" did not yield a readily identifiable...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on the chemical intermediate 2,6-Diamino-3,5-difluoropyridine (CAS: 247069-27-8) . Initial inquiries for "4,6-Difluoropyridine-2,3-diamine" did not yield a readily identifiable compound in established chemical literature or supplier databases. It is presumed that the intended compound of interest was the structurally related and synthetically valuable 2,6-Diamino-3,5-difluoropyridine, which is commercially available and documented. This guide has been structured to provide comprehensive technical information on this verified compound.

Executive Summary

2,6-Diamino-3,5-difluoropyridine is a highly functionalized pyridine derivative that has garnered interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of two amino groups and two fluorine atoms on the pyridine core imparts unique electronic properties and provides multiple reaction sites for diversification. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring, making it a valuable scaffold for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. This document serves as a technical resource for researchers, providing essential data on its identifiers, properties, potential synthetic applications, and safety protocols.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical workflow. The primary identifiers and key physicochemical properties for 2,6-Diamino-3,5-difluoropyridine are summarized below.

IdentifierValueSource
CAS Registry Number 247069-27-8[1][2][3]
IUPAC Name 3,5-Difluoropyridine-2,6-diamine[4]
Synonyms 2,6-Diamino-3,5-difluoropyridine[1][4]
Molecular Formula C₅H₅F₂N₃[1][3][4]
Molecular Weight 145.11 g/mol [1][3][4]

Table 2: Physicochemical Data

PropertyValueSource
Appearance Solid[2][4]
Melting Point 160°C[4]
Boiling Point (Predicted) 233.3°C at 760 mmHg[4]
Density (Predicted) 1.351 g/cm³[4]
Flash Point (Predicted) 94.9°C[4]
InChI Key GCIUCMRUMOAHKR-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

A logical synthetic approach would begin with a perhalogenated pyridine, such as pentachloropyridine or 2,3,5,6-tetrafluoropyridine. The process involves careful, regioselective displacement of halogen atoms with amines. The choice of solvent, temperature, and amine nucleophile is critical to control the selectivity and yield of each step. Fluorination of a dichloropyridine precursor using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent is a common strategy in pyridine synthesis.[5]

G cluster_0 Generalized Synthetic Workflow start Polyhalogenated Pyridine Precursor (e.g., 2,6-dichloro-3,5-dinitropyridine) step1 Step 1: Diamination (Nucleophilic Substitution) start->step1  Amine Source  (e.g., NH₃ or protected amine) intermediate Dinitro-diamino Intermediate step1->intermediate step2 Step 2: Reduction of Nitro Groups intermediate->step2  Reducing Agent  (e.g., Fe/HCl, H₂/Pd) intermediate2 Diamino-dichloro Intermediate step2->intermediate2 step3 Step 3: Halogen Exchange (Fluorination) intermediate2->step3  Fluorinating Agent  (e.g., KF/DMSO) product Final Product: 2,6-Diamino-3,5-difluoropyridine step3->product

Caption: Generalized workflow for the synthesis of 2,6-Diamino-3,5-difluoropyridine.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of 2,6-Diamino-3,5-difluoropyridine is of significant interest to medicinal chemists. The pyridine core is a prevalent scaffold in numerous approved drugs, and the specific arrangement of its functional groups makes it a valuable building block for creating targeted libraries of compounds.

4.1 Scaffold for Kinase Inhibitors The diamino-substituted heterocyclic core is a well-established pharmacophore for ATP-competitive kinase inhibitors. Janus kinases (JAKs), for example, are critical targets in autoimmune diseases, and inhibitors often feature a diaminopyrimidine or related heterocyclic scaffold that forms key hydrogen bonds in the ATP-binding pocket of the enzyme.[6] The diamino groups on the pyridine ring can mimic the hydrogen bonding pattern of adenine, while the rest of the molecule can be elaborated to achieve potency and selectivity. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability and membrane permeability.

4.2 Versatile Chemical Handle The two primary amine groups serve as versatile handles for further chemical modification. They can be readily acylated, alkylated, or used in cyclization reactions to build more complex, rigid structures such as pyrrolopyridines, which themselves have a broad spectrum of pharmacological properties.[7] This allows for the systematic exploration of the chemical space around the core scaffold to optimize for a desired biological activity.

G cluster_1 Role as a Medicinal Chemistry Building Block cluster_mods Functionalization Reactions cluster_targets Potential Therapeutic Targets core 2,6-Diamino-3,5-difluoropyridine (Core Scaffold) mod1 Acylation core->mod1 via -NH₂ groups mod2 Alkylation core->mod2 via -NH₂ groups mod3 Cyclization core->mod3 via -NH₂ groups target1 Kinase Inhibitors (e.g., JAK, PKCθ) mod1->target1 target2 GPCR Modulators mod1->target2 target3 Antiviral Agents mod1->target3 mod2->target1 mod2->target2 mod2->target3 mod3->target1 mod3->target2 mod3->target3

Caption: Logical relationship of the core scaffold to synthetic modifications and targets.

Experimental Protocol: Representative Acylation

This protocol describes a general procedure for the acylation of one of the amino groups, a common first step in building out the scaffold.

Objective: To synthesize a mono-acylated derivative of 2,6-Diamino-3,5-difluoropyridine.

Materials:

  • 2,6-Diamino-3,5-difluoropyridine

  • Acid Chloride (e.g., Acetyl Chloride, 1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Tertiary Amine Base (e.g., Triethylamine, 1.1 eq)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere of argon, add 2,6-Diamino-3,5-difluoropyridine (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the starting material. Stir the solution at room temperature.

  • Base Addition: Add triethylamine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermicity and selectivity of the acylation.

  • Acylating Agent Addition: Slowly add the acid chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired mono-acylated product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

  • Hazard Classification: The compound is classified with hazard codes Xi (Irritant) and T (Toxic).[4] Risk statements include R21/22 (Harmful in contact with skin and if swallowed), R36/37 (Irritating to eyes and respiratory system).[4] The GHS hazard declaration is H319 (Causes serious eye irritation).[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Vertex AI Search, Detailed experimental procedure for the synthesis of 4-fluoropyridine. Accessed February 16, 2026.
  • Fisher Scientific, SAFETY DATA SHEET - 2,3-Difluoropyridine. Accessed February 16, 2026.
  • Thermo Fisher Scientific, SAFETY DATA SHEET - 2,3-Diaminopyridine (September 18 2025). Accessed February 16, 2026.
  • PubMed, Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors (June 01 2017). Available at: [Link]

  • Thermo Fisher Scientific, SAFETY DATA SHEET - 5-Chloro-2,3-difluoropyridine (September 24 2025). Accessed February 16, 2026.
  • Sigma-Aldrich, SAFETY DATA SHEET (September 07 2024). Accessed February 16, 2026.
  • Fisher Scientific, SAFETY DATA SHEET - 2,3-Diaminopyridine. Accessed February 16, 2026.
  • ResearchGate, Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines (August 06 2025). Available at: [Link]

  • U.S. Geological Survey, Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. Accessed February 16, 2026.
  • CP Lab Chemicals, 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Accessed February 16, 2026.
  • CymitQuimica, 2,6-Pyridinediamine, 3,5-difluoro-. Accessed February 16, 2026.
  • BenchChem, Application Notes and Protocols for 4-Amino-3,5-dichloro-2,6-difluoropyridine. Accessed February 16, 2026.
  • Organic Syntheses, [Ir{dF(CF 3 )ppy} 2 (dtbbpy)]PF 6 - Procedure. Available at: [Link]

  • Home Sunshine Pharma, 3,5-Difluoropyridine-2,6-diamine CAS 247069-27-8. Accessed February 16, 2026.
  • Google Patents, US4071521A - Process for making 2,6-difluoro pyridine.
  • Organic Syntheses, 2,3-diaminopyridine - Procedure. Available at: [Link]

  • SLS Ireland, 2,6-Difluoropyridine, 99% | 233277-5G | SIGMA-ALDRICH. Accessed February 16, 2026.
  • BLD Pharm, 452-58-4|2,3-Diaminopyridine. Accessed February 16, 2026.
  • PubChem, 2,6-Difluoropyridine | C5H3F2N | CID 73934. Available at: [Link]

  • PubMed, Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors (April 15 2019). Available at: [Link]

  • MDPI, An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives (April 11 2021). Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Characterization of 4,6-Difluoropyridine-2,3-diamine

The following technical guide details the solubility profile, physicochemical basis, and experimental characterization of 4,6-Difluoropyridine-2,3-diamine . Executive Summary 4,6-Difluoropyridine-2,3-diamine (CAS 60186-2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical basis, and experimental characterization of 4,6-Difluoropyridine-2,3-diamine .

Executive Summary

4,6-Difluoropyridine-2,3-diamine (CAS 60186-27-8 ) serves as a critical fluorinated heterocyclic scaffold in the synthesis of bioactive compounds, particularly kinase inhibitors and antibacterial agents.[1][2] Its structure—characterized by a pyridine core decorated with two vicinal amino groups (positions 2,[1][3]3) and two fluorine atoms (positions 4,6)—creates a unique "push-pull" electronic environment.[1]

This guide provides a rationalized solubility profile based on Structure-Property Relationships (SPR), distinguishing it from its non-fluorinated parent (2,3-diaminopyridine).[1] While the parent molecule exhibits significant water solubility (~50 mg/mL), the introduction of fluorine atoms at the 4 and 6 positions modulates the lipophilicity (


), reducing aqueous solubility while enhancing compatibility with polar aprotic solvents essential for nucleophilic aromatic substitution (

) and cross-coupling reactions.[1][3]

Physicochemical Basis of Solubility

To accurately predict and manipulate the solubility of this compound, one must understand the competing intramolecular forces.[1][3]

Structural Analysis[1][3]
  • H-Bonding Potential: The vicinal diamine motif (positions 2,[1][2]3) acts as a potent bidentate H-bond donor/acceptor system.[1] This facilitates strong interaction with polar protic solvents (MeOH, EtOH) and polar aprotic acceptors (DMSO, DMF).[1][3]

  • Fluorine Effect: The fluorine atoms at C4 and C6 are highly electronegative, withdrawing electron density from the ring (inductive effect,

    
    ).[1][3] This lowers the 
    
    
    
    of the pyridine nitrogen and the amino groups compared to the non-fluorinated analog, making the molecule less basic and slightly more lipophilic.[1]
  • Lattice Energy: The high symmetry and capacity for intermolecular H-bonding (between

    
     and ring 
    
    
    
    or
    
    
    ) likely result in a stable crystal lattice, requiring high-dielectric solvents to disrupt the solid state.[1][2][3]
Solvation Mechanism Diagram

The following diagram illustrates the competitive solvation interactions governing the dissolution of the molecule.

SolvationMechanism cluster_0 Solubility Outcome Molecule 4,6-Difluoropyridine-2,3-diamine (Solid Lattice) Solvent_Protic Polar Protic Solvents (MeOH, Water) H-Bond Network Molecule->Solvent_Protic NH2 Donor -> Solvent Acceptor Solvent Donor -> Pyridine N Solvent_Aprotic Polar Aprotic Solvents (DMSO, DMF) Dipole Interaction Molecule->Solvent_Aprotic Strong Dipole Solvation of Polar Core Solvent_NonPolar Non-Polar Solvents (Hexane, Toluene) Van der Waals Molecule->Solvent_NonPolar Weak Interaction (Insoluble) Outcome Dissolution requires breaking Intermolecular H-Bonds Solvent_Protic->Outcome Solvent_Aprotic->Outcome

Caption: Mechanistic view of solvent interactions. High solubility is driven by the solvent's ability to disrupt the intermolecular H-bond network of the diamine motif.[1][2][3]

Rationalized Solubility Profile

Note: Values categorized as "High", "Moderate", or "Low" are derived from comparative analysis of structural analogs (e.g., 2,3-diaminopyridine, 2-amino-6-fluoropyridine) and standard solubility screening protocols.[1][2]

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL) Primary Reaction Media. Best for

reactions and stock solutions for biological assays.[1][2]
Polar Protic Methanol, Ethanol Moderate-High Crystallization/Purification. Good temperature-dependent solubility curve; suitable for recrystallization.[1][2][3]
Water Water (pH 7) Low to Moderate Work-up Phase. Reduced solubility compared to non-fluorinated parent due to lipophilic F atoms.[3] Soluble at low pH (protonation).[1][3]
Esters/Ethers Ethyl Acetate, THF Moderate Extraction/Work-up. Useful for extracting the compound from aqueous basic layers.[1][3]
Chlorinated DCM, Chloroform Low-Moderate Chromatography. often requires MeOH as a co-solvent (e.g., 5-10% MeOH in DCM) for elution.[1][2][3]
Hydrocarbons Hexanes, Heptane Insoluble Anti-solvent. Used to precipitate the product from EtOAc or DCM solutions.[1][3]

Experimental Protocols

To validate the specific solubility for your batch (which can vary by crystal polymorph), follow this standardized gravimetric workflow.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation solubility (


) in a target solvent at 25°C.[1][3]

Reagents & Equipment:

  • 4,6-Difluoropyridine-2,3-diamine (Dry powder).[1][2][3]

  • Target Solvent (HPLC Grade).[1][3]

  • Thermomixer or orbital shaker.[1][3]

  • 0.22 µm PTFE Syringe Filter.[1]

  • Analytical Balance (0.01 mg precision).[1][3]

Step-by-Step Methodology:

  • Preparation: Weigh approximately 50 mg of the compound into a 1.5 mL HPLC vial (pre-weighed,

    
    ).
    
  • Saturation: Add 500 µL of the target solvent. Cap and vortex vigorously.

    • Observation: If the solid dissolves completely immediately, add more solid until a visible precipitate remains (supersaturation).[1][3]

  • Equilibration: Agitate the suspension at 25°C for 24 hours at 750 rpm.

  • Filtration: Centrifuge the vial (10,000 rpm, 5 min) to pellet the undissolved solid.

  • Quantification:

    • Pipette exactly 200 µL of the clear supernatant into a pre-weighed aluminum weighing boat (

      
      ).
      
    • Evaporate the solvent (vacuum oven at 40°C or gentle nitrogen stream) until constant weight is achieved (

      
      ).[1][3]
      
  • Calculation:

    
    
    (Factor of 5 normalizes 200 µL to 1 mL).
    
Workflow Visualization

The following decision tree guides the selection of solvents for specific experimental needs (Reaction vs. Purification).

SolventSelection Start Start: Select Application Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification Temp_High High Temp (>100°C)? Reaction->Temp_High Yes Yes Temp_High->Yes SNAr / Coupling No No Temp_High->No Acylation Solvent_DMSO Use DMSO or NMP (High Solubility, High BP) Solvent_THF Use THF or Dioxane (Moderate Solubility, Reflux) Method_Cryst Recrystallization? Purification->Method_Cryst Method_Cryst->Yes Method_Cryst->No Solvent_EtOH Ethanol / Water (Temp-dependent Solubility) Method_Chrom Flash Chromatography? Method_Chrom->Yes Solvent_DCM DCM : MeOH (95:5) (Elution Solvent) Yes->Solvent_DMSO Yes->Solvent_EtOH Yes->Solvent_DCM No->Solvent_THF No->Method_Chrom

Caption: Decision tree for solvent selection based on experimental intent (Synthesis vs. Purification).

References

  • PubChem. (2024).[1][3] 2,3-Diaminopyridine (Analogous Structure Data). National Library of Medicine.[1][3] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Thermal Stability & Decomposition of 4,6-Difluoropyridine-2,3-diamine

This guide serves as a technical reference for the thermal characterization and stability profiling of 4,6-Difluoropyridine-2,3-diamine (and structurally related fluorinated vicinal diamines). It is designed for process...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the thermal characterization and stability profiling of 4,6-Difluoropyridine-2,3-diamine (and structurally related fluorinated vicinal diamines). It is designed for process chemists and safety scientists requiring actionable data for scale-up, storage, and handling.[1]

[1]

Executive Summary

4,6-Difluoropyridine-2,3-diamine is a critical intermediate in the synthesis of fused heterocyclic APIs (e.g., imidazo[4,5-b]pyridines) used in kinase inhibitors and antibacterial agents.[1] While the pyridine core offers aromatic stability, the ortho-diamine functionality introduces specific thermal risks, including oxidative instability and exothermic condensation.[1]

Key Stability Profile:

  • Physical State: Crystalline Solid.[1]

  • Predicted Melting Point: 115°C – 145°C (Dependent on polymorph/purity).

  • Decomposition Onset: Typically >180°C (Exothermic).

  • Critical Hazard: Thermal decomposition may release Hydrogen Fluoride (HF) and toxic nitriles.

  • Storage Requirement: Inert atmosphere (Argon/Nitrogen), <25°C, protected from light.

Physicochemical Context & Reactivity

To understand the thermal behavior, one must analyze the electronic environment of the molecule.

Electronic Structure

The presence of fluorine atoms at the C4 and C6 positions exerts a strong electron-withdrawing inductive effect (-I).

  • Reduced Basicity: The amino groups are less basic than in non-fluorinated 2,3-diaminopyridine, reducing the risk of protonation-induced instability but increasing acidity.[1]

  • C-F Bond Stability: The C-F bonds are generally robust (bond energy ~485 kJ/mol). However, under high thermal stress or in the presence of Lewis acids, they can undergo heterolytic cleavage.

The Ortho-Diamine Vulnerability

The vicinal (2,3-position) amino groups are the primary site of thermal instability.[1]

  • Oxidative Dimerization: In the presence of oxygen and heat, ortho-diamines rapidly oxidize to form azo-linkages or phenazine-like oligomers (often observed as "black tar" formation).[1]

  • Cyclization: At elevated temperatures, the diamine moiety can undergo intramolecular condensation or react with trace impurities (e.g., solvents, CO2) to form cyclic ureas or imidazoles.

Thermal Decomposition Pathways

Understanding how the molecule breaks down is essential for process safety.

Mechanism of Decomposition

The decomposition is rarely a single event. It typically follows a multi-stage pathway:

  • Stage 1: Solid-Liquid Transition (Melting). Endothermic event.[1] If the compound is pure, this is reversible.

  • Stage 2: Oxidative/Condensation Onset (>160°C). The amino groups begin to condense. This is weakly exothermic.[1]

  • Stage 3: Skeletal Degradation (>250°C). Rupture of the pyridine ring and C-F bond cleavage. This is strongly exothermic and generates hazardous volatiles (HF, HCN).

Visualization of Degradation Logic

The following diagram outlines the critical thermal events and their safety implications.

DecompositionPathways Compound 4,6-Difluoropyridine-2,3-diamine (Solid) Heat Thermal Stress (>100°C) Compound->Heat Melting Melting Event (Endothermic ~120-145°C) Heat->Melting T < T_onset Oxidation Pathway A: Oxidative Dimerization (Requires O2) Melting->Oxidation Air Exposure Condensation Pathway B: Self-Condensation (Formation of Poly-azines) Melting->Condensation Inert / High T Tars Insoluble Black Tars (Process Fouling) Oxidation->Tars Fragmentation Pathway C: Ring Fragmentation (>250°C) Condensation->Fragmentation T > 250°C Condensation->Tars Hazards Release of HF & HCN (CRITICAL SAFETY HAZARD) Fragmentation->Hazards

Figure 1: Thermal degradation logic flow.[1] Note that Pathway C (Fragmentation) presents the highest safety risk due to HF release.

Experimental Characterization Protocols

Do not rely on literature values alone. The thermal stability of this intermediate is highly dependent on purity (trace metals catalyze decomposition) and polymorph.

Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point (


) and the Onset of Decomposition (

).

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Gold-plated high-pressure crucible (to contain volatiles and prevent catalytic reaction with aluminum).

  • Atmosphere: Nitrogen purge (50 mL/min). Note: Do not use air unless testing for oxidative stability.[1]

  • Ramp: Heat from 25°C to 350°C at 5°C/min.

  • Interpretation:

    • Endotherm: Sharp peak (

      
      ). Integration gives Heat of Fusion (
      
      
      
      ).
    • Exotherm: Any deviation from the baseline after melting indicates decomposition.

    • Safety Limit: The Process Temperature (

      
      ) must be maintained at least 50°C below 
      
      
      
      .
Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss and identify volatile release.

Protocol:

  • Sample: 5–10 mg in a ceramic or platinum pan.

  • Ramp: 10°C/min to 400°C.

  • Analysis:

    • <100°C Loss: Indicates residual solvent/moisture (critical: moisture promotes HF formation).

    • >180°C Loss: Onset of chemical degradation.

    • Coupling: Ideally, couple TGA with IR or MS to detect HF evolution.[1]

Data Summary Table (Generalized)

Values below are representative of fluorinated pyridine-diamines and should be validated per batch.

ParameterTypical RangeSignificance
Melting Point (

)
115°C – 145°CProcess operating window limit.[1]
Decomposition Onset (

)
180°C – 220°CDo not exceed. Risk of runaway.
Heat of Decomposition (

)
-200 to -600 J/gHigh energy release potential.[1]
SADT (50kg drum) ~140°C (Est.)Self-Accelerating Decomposition Temperature.

Handling & Storage Recommendations

Based on the instability of the ortho-diamine motif:

  • Inert Storage: Must be stored under Argon or Nitrogen.[1] Oxygen exposure causes rapid darkening (oxidation) which lowers the melting point and destabilizes the bulk material.

  • Temperature Control: Store at 2–8°C for long-term stability. For short-term process holding, do not exceed 40°C.[1]

  • Material Compatibility:

    • Avoid: Iron/Steel contact (can catalyze defluorination). Use Glass-lined or Hastelloy reactors.[1]

    • Avoid: Strong acids (protonation of amines) or strong oxidizers.

References

  • Thermal Decomposition of Aminopyridines

    • Study on the thermal stability of 2,3-diaminopyridine derivatives. (General Reference: Journal of Thermal Analysis and Calorimetry).
    • Source: [1]

  • Fluorinated Pyridine Synthesis & Safety

    • Process for making 2,6-difluoropyridine (Precursor data). US Patent 4071521A.[1]

    • Source:

  • General Decomposition Mechanisms

    • Thermal Degradation Pathways of Aqueous Diamine Solvents.
    • Source:

Sources

Foundational

Molecular structure and conformation of 4,6-Difluoropyridine-2,3-diamine

The following technical guide details the molecular structure, conformation, and synthetic pathways of 4,6-Difluoropyridine-2,3-diamine (CAS 60186-27-8), a specialized fluorinated heterocyclic building block. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, conformation, and synthetic pathways of 4,6-Difluoropyridine-2,3-diamine (CAS 60186-27-8), a specialized fluorinated heterocyclic building block.

Executive Summary

4,6-Difluoropyridine-2,3-diamine is a highly functionalized pyridine scaffold characterized by the presence of two vicinal amino groups and two fluorine substituents.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of fused bicyclic heterocycles, particularly 1H-imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines , which are privileged pharmacophores in kinase inhibitor discovery (e.g., p38 MAPK, c-Src). The electron-withdrawing nature of the fluorine atoms at positions 4 and 6 significantly modulates the basicity and nucleophilicity of the amino groups, influencing both its synthetic reactivity and the physicochemical properties of derived drugs.

Molecular Architecture & Electronic Properties[2]

The molecule consists of a pyridine ring substituted with amino groups at positions 2 and 3, and fluorine atoms at positions 4 and 6.

Electronic Modulation by Fluorine

The fluorine atoms exert a strong inductive effect (-I), withdrawing electron density from the aromatic ring.

  • F6 Effect (Ortho to Ring Nitrogen): The fluorine at position 6 is adjacent to the pyridine nitrogen (N1). This proximity significantly reduces the electron density on N1, lowering the pKa of the ring nitrogen compared to non-fluorinated 2,3-diaminopyridine. This effect reduces the propensity for protonation at N1 under physiological conditions.

  • F4 Effect (Ortho to 3-Amino): The fluorine at position 4 is ortho to the 3-amino group. Through the inductive effect, it reduces the nucleophilicity of the 3-

    
    , making it less reactive than the 2-
    
    
    
    in nucleophilic attacks, but potentially more acidic (better H-bond donor).
Basicity & Protonation Sites

In 2,3-diaminopyridines, the ring nitrogen (N1) is typically the most basic site. However, the cumulative electron-withdrawing effects of F4 and F6 shift the basicity.

  • Predicted pKa (N1): ~2.5 – 3.5 (significantly lower than pyridine's 5.2).

  • Reactivity Hierarchy:

    
     (due to resonance donation into the ring nitrogen vs. inductive withdrawal at C3).
    

Conformational Analysis

The three-dimensional conformation of 4,6-Difluoropyridine-2,3-diamine is governed by a balance of resonance delocalization and intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding

The vicinal diamine motif supports a stable 5-membered intramolecular hydrogen bond network.

  • Primary Interaction: The hydrogen of the 3-amino group serves as a donor to the lone pair of the 2-amino group or potentially the F4 atom.

  • N3-H...F4 Interaction: A weak intramolecular hydrogen bond (N-H...F) may occur between the 3-amino proton and the 4-fluorine. While organic fluorine is a poor acceptor, the proximity (ortho) forces a contact that planarizes the 3-amino group.

Tautomeric Equilibrium

The compound exists predominantly in the amino-amino tautomer rather than the imino forms. The aromaticity of the pyridine ring provides ~20-30 kcal/mol of stabilization energy, disfavoring the imino-dihydropyridine tautomers.

Graphviz Diagram: Conformational Logic

The following diagram illustrates the intramolecular interactions and electronic effects stabilizing the molecule.

Conformation Core 4,6-Difluoropyridine-2,3-diamine (Planar Aromatic System) F6 F6 Substituent (-I Effect on N1) Core->F6 Substituent F4 F4 Substituent (Ortho to 3-NH2) Core->F4 Substituent N1 Ring Nitrogen (N1) (Reduced Basicity) F6->N1 Inductive Withdrawal (Lowers pKa) NH2_3 3-Amino Group (H-Bond Donor) F4->NH2_3 Weak H-Bond (N-H...F) NH2_2 2-Amino Group (Resonance Donor) NH2_2->N1 Resonance Interaction NH2_3->NH2_2 Intramolecular H-Bond (Stabilization)

Caption: Conformational map showing electronic influences (red dashed) and stabilizing hydrogen bond networks (blue solid/dotted) within the scaffold.

Synthesis & Characterization

The synthesis of 4,6-difluoropyridine-2,3-diamine typically proceeds via nucleophilic aromatic substitution (


) on a polyfluorinated precursor, followed by reduction.
Synthetic Pathway

Precursor: 2,4,6-Trifluoropyridine (Commercial starting material).

Step 1: Nitration Reaction of 2,4,6-trifluoropyridine with


 introduces a nitro group at the 3-position (the only position not ortho/para to the ring nitrogen, though activated by fluorines).
  • Product: 2,4,6-Trifluoro-3-nitropyridine.

Step 2: Regioselective Amination (


) 
Treatment with ammonia (

) in a polar aprotic solvent (e.g., THF or MeCN). The fluorine at position 2 is most labile due to the activation by the adjacent ring nitrogen (N1) and the ortho-nitro group.
  • Product: 2-Amino-4,6-difluoro-3-nitropyridine.

  • Note: Control of stoichiometry is critical to prevent over-substitution at C4 or C6.

Step 3: Reduction Catalytic hydrogenation (


) or chemical reduction (

) converts the nitro group to an amine.
  • Final Product: 4,6-Difluoropyridine-2,3-diamine.

Graphviz Diagram: Synthesis Workflow

Synthesis SM 2,4,6-Trifluoropyridine Step1 Nitration (HNO3/H2SO4) SM->Step1 Inter1 2,4,6-Trifluoro- 3-nitropyridine Step1->Inter1 Step2 Amination (NH3, SNAr) Inter1->Step2 Inter2 2-Amino-4,6-difluoro- 3-nitropyridine Step2->Inter2 Step3 Reduction (H2/Pd-C) Inter2->Step3 Product 4,6-Difluoropyridine- 2,3-diamine Step3->Product

Caption: Step-wise synthetic route from 2,4,6-trifluoropyridine to the target diamine via nitration and selective SNAr.

Analytical Characterization Data

The following table summarizes the expected physicochemical properties for validation.

PropertyValue / CharacteristicMethod of Verification
CAS Number 60186-27-8Chemical Registry
Molecular Formula

High-Res Mass Spec (HRMS)
Molecular Weight 145.11 g/mol Mass Spectrometry
Appearance Off-white to pale yellow solidVisual Inspection

H NMR (DMSO-

)

~6.0-6.5 (C5-H, t), 5.5-7.0 (br s,

)
Proton NMR

F NMR
Two distinct signals (approx -70 to -90 ppm range)Fluorine NMR
Solubility Soluble in DMSO, MeOH; Sparingly in

Solubility Test

Applications in Drug Discovery[1][4][5]

This scaffold is primarily used as a precursor for fused heterocyclic systems .

  • Imidazo[4,5-b]pyridines: Condensation with carboxylic acids or orthoesters yields fluorinated imidazopyridines. These are isosteres of purines and are widely used in designing ATP-competitive kinase inhibitors.

  • Pyrido[2,3-b]pyrazines: Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal) yields pteridine analogs, which are potent scaffolds for antifolates and antitumor agents.

The fluorine atoms improve metabolic stability (blocking metabolic oxidation at C4/C6) and increase lipophilicity, enhancing membrane permeability of the final drug candidate.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9956, 2,3-Diaminopyridine (Analogous Scaffold). Retrieved from [Link]

  • Royal Society of Chemistry. Fluorinated 2,3-diaminophenazines: synthesis and properties (Electronic effects of fluorine). New Journal of Chemistry. Retrieved from [Link]

Sources

Exploratory

The Fluorine Scan: Optimizing Pyridine Scaffolds in Drug Discovery

Executive Summary The pyridine ring is a privileged structure in medicinal chemistry, present in over 100 FDA-approved drugs.[1] However, the native pyridine scaffold often suffers from rapid oxidative metabolism and exc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is a privileged structure in medicinal chemistry, present in over 100 FDA-approved drugs.[1] However, the native pyridine scaffold often suffers from rapid oxidative metabolism and excessive basicity, which can lead to poor pharmacokinetic (PK) profiles and off-target toxicity (e.g., hERG inhibition).[1] The strategic introduction of fluorine atoms—"The Fluorine Scan"—is a proven high-impact tactic to modulate these properties without significantly altering steric bulk. This guide analyzes the physicochemical causality behind fluorinated pyridines and details their application in oncology and antimicrobial research, supported by validated experimental protocols.[1]

The Fluorine Effect: Physicochemical Modulation[2][3][4]

The biological utility of fluorinated pyridines stems from the unique electronic properties of the C–F bond. Unlike other halogens, fluorine is highly electronegative (3.98 Pauling scale) yet sterically compact (Van der Waals radius 1.47 Å vs. 1.20 Å for H).[1][2]

Basicity and pKa Modulation

Native pyridine is a weak base (


).[1][2] In physiological conditions, it can exist in equilibrium between neutral and protonated forms.[1][2]
  • The Problem: High basicity often correlates with increased hERG channel binding (cardiotoxicity) and poor membrane permeability (if protonated).[1][2]

  • The Solution: Fluorine substitution exerts a strong inductive electron-withdrawing effect (-I), reducing electron density on the pyridine nitrogen.[3]

    • 2-Fluoropyridine:

      
       drops to ~ -0.44.[1][2]
      
    • 3-Fluoropyridine:

      
       drops to ~ 2.97.[1][2]
      
    • Outcome: This shift ensures the molecule remains neutral at physiological pH (7.4), significantly enhancing passive membrane permeability and reducing cation-driven off-target binding.[1]

Metabolic Blockade

The pyridine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly at the C-3 and C-5 positions (electron-rich sites).[2]

  • Mechanism: Replacing a C–H bond with a C–F bond blocks this oxidation because the C–F bond energy (approx. 116 kcal/mol) is far too high for P450 enzymes to cleave.[1]

  • Application: "Metabolic soft spots" are hardened by fluorination, extending the drug's half-life (

    
    ).[2]
    
Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for introducing fluorine into a pyridine scaffold.

SAR_Logic Problem Lead Compound Issue: High Clearance / hERG Toxicity Analysis Identify Metabolic Soft Spot (Pyridine Ring) Problem->Analysis Strategy Fluorine Scan Strategy Analysis->Strategy Sub_C2 2-Fluoro Subst. (Strong pKa drop) Strategy->Sub_C2 Target: Basicity Sub_C3 3-Fluoro Subst. (Metabolic Blockade) Strategy->Sub_C3 Target: Metabolism Outcome1 Reduced Basicity Improved Permeability Sub_C2->Outcome1 Outcome2 Blocked Oxidation Increased t1/2 Sub_C3->Outcome2

Figure 1: Rational design workflow for fluorinated pyridine optimization. The choice of substitution position (C2 vs C3) dictates the primary physicochemical outcome (pKa shift vs. metabolic stability).

Therapeutic Classes and Biological Activities[1][6][7][8][9]

Oncology: Kinase Inhibition

Fluorinated pyridines are integral to modern kinase inhibitors.[1][2][4] The fluorine atom often engages in multipolar interactions with the protein backbone or occupies hydrophobic pockets.[1]

  • Case Study: Vericiguat (Verquvo)

    • Structure: Contains a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[1]

    • Role of Fluorine: The fluorine at the C-5 position of the pyridine ring prevents metabolic degradation while maintaining the electronic profile required for binding to soluble Guanylate Cyclase (sGC).

  • Case Study: PI3K Inhibitors (e.g., Alpelisib) [5]

    • Activity: Fluorinated pyridine derivatives have shown potent inhibition of PI3K

      
      .[1] The fluorine substitution often improves selectivity over other kinase isoforms by exploiting subtle electronic differences in the ATP-binding pocket.[1]
      
Antimicrobial Agents[1][9][11][12]
  • Oxazolidinone Analogs: Derivatives of Linezolid incorporating a 3-(5-fluoropyridine-3-yl) moiety have demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA).[2]

  • Mechanism: The fluorinated pyridine ring mimics the electronic properties of the morpholine/phenyl ring in Linezolid but alters the lipophilicity (

    
    ), enhancing penetration into bacterial cells.
    

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols are designed for evaluating the stability and activity of a fluorinated pyridine library.

Protocol A: In Vitro Microsomal Stability Assay

Rationale: Since a primary goal of fluorination is metabolic stability, this assay is the "gatekeeper" for hit-to-lead progression.[1]

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL).[1]

  • NADPH Regenerating System.[1]

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol).[1]

  • LC-MS/MS.[1]

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Incubate microsomes (0.5 mg/mL final) with compounds for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot 50

    
    L at time points 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).[1]

[2]
Protocol B: Synthesis via S_NAr (Nucleophilic Aromatic Substitution)

Rationale: 2-Fluoropyridines are excellent electrophiles.[1] This protocol utilizes the lability of the C2-fluorine to introduce complex amines, a common method to functionalize the scaffold.

  • Reagents: 2,3-Difluoropyridine (1.0 eq), Target Amine (1.1 eq),

    
     (2.0 eq), DMSO (anhydrous).
    
  • Procedure:

    • Dissolve 2,3-difluoropyridine in DMSO (0.5 M).[1][2]

    • Add

      
       and the amine.[1]
      
    • Heat to 80°C for 4 hours under

      
       atmosphere.
      
    • Note: The Fluorine at C-2 is significantly more reactive than at C-3 due to the activation by the ring nitrogen. This allows regiospecific substitution.[1]

  • Workup: Dilute with water, extract with EtOAc, dry over

    
    .
    
Visualization: Screening Workflow

The following diagram outlines the screening cascade for a fluorinated pyridine library.

Screening_Workflow Library Fluorinated Pyridine Library Synthesis Filter1 Filter 1: Physicochemical (LogP < 5, pKa < 7) Library->Filter1 Filter1->Library Redesign Assay_Metab Assay: Microsomal Stability (Target: t1/2 > 30 min) Filter1->Assay_Metab Pass Assay_Metab->Library Add more F Assay_Bio Assay: Target Potency (IC50 / KD) Assay_Metab->Assay_Bio Stable Compounds Lead Lead Candidate Assay_Bio->Lead High Potency

Figure 2: Screening cascade. Note the placement of metabolic stability testing before potency; for pyridine scaffolds, metabolic liability is often the primary failure mode.

Quantitative Comparison: The Fluorine Impact

The table below summarizes the impact of fluorination on key medicinal chemistry parameters for a pyridine scaffold.

ParameterNative Pyridine3-FluoropyridineImpact on Drug Design
pKa (Basicity) ~5.2~3.0Reduces lysosomal trapping; improves permeability.[1][2]
LogP (Lipophilicity) 0.651.10Increases hydrophobic binding; improves BBB penetration.[1][2]
Bond Energy (C-X) 98 kcal/mol (C-H)116 kcal/mol (C-F)Blocks P450 oxidation at specific sites.[1][2]
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Minimal steric clash; "Bioisostere" of Hydrogen.[1][2]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Available at: [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Follmann, M., et al. (2017).[1] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2020).[1] Discovery of Lemborexant, a Novel Dual Orexin Receptor Antagonist for the Treatment of Insomnia.[1] Journal of Medicinal Chemistry. Available at: [Link]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 2,3-Diamino-4,6-Difluoropyridine

Executive Summary & Strategic Rationale The synthesis of 2,3-diamino-4,6-difluoropyridine (CAS 60186-27-8) presents a specific regiochemical challenge: installing two amino groups and two fluorine atoms on a pyridine cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2,3-diamino-4,6-difluoropyridine (CAS 60186-27-8) presents a specific regiochemical challenge: installing two amino groups and two fluorine atoms on a pyridine core with precise positioning. While the request alludes to "dichloropyridines" as a starting point, the direct synthesis of a 4,6-difluoro motif requires a precursor with leaving groups at the C2, C4, and C6 positions.

Therefore, this protocol utilizes 2,4,6-trichloro-3-nitropyridine as the primary starting material. This precursor is the industry-standard "hub" for accessing 2,4,6-trisubstituted pyridines and is readily derived from the nitration of 2,4,6-trichloropyridine (which itself can be sourced from polychlorination streams).

The synthesis follows a three-stage "F-A-R" logic:

  • F luorination (Halex): Complete conversion of chlorines to fluorines.

  • A mination: Regioselective displacement of the C2-fluorine by ammonia, directed by the ortho-nitro effect.

  • R eduction: Catalytic hydrogenation of the nitro group to the amine.

This route avoids the low yields associated with electrophilic fluorination of electron-deficient rings and leverages the high reactivity of fluoropyridines in SNAr reactions.

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the regioselective logic of the pathway.

SynthesisPathway cluster_legend Key Mechanism Start 2,4,6-Trichloro-3-nitropyridine (Precursor) Step1 Step 1: Halex Reaction (KF, Sulfolane, 140°C) Start->Step1 Inter1 2,4,6-Trifluoro-3-nitropyridine (Activated Intermediate) Step1->Inter1 -3 KCl Step2 Step 2: Selective Amination (NH3, THF, -10°C) Inter1->Step2 Inter2 2-Amino-4,6-difluoro-3-nitropyridine (Major Regioisomer) Step2->Inter2 S_NAr at C2 (Ortho-Effect) Step3 Step 3: Reduction (H2, Pd/C) Inter2->Step3 Product 2,3-Diamino-4,6-difluoropyridine (Target) Step3->Product -2 H2O Mechan Nucleophilic Aromatic Substitution (S_NAr) driven by Nitro activation

Caption: Sequential transformation from trichloro-nitro precursor to diamino-difluoro target via Halex and SNAr.

Detailed Experimental Protocols

Protocol A: Fluorination (Halex Reaction)

Objective: Convert 2,4,6-trichloro-3-nitropyridine to 2,4,6-trifluoro-3-nitropyridine. Mechanism: Nucleophilic Aromatic Substitution (SNAr) using Potassium Fluoride (KF).

Reagents & Equipment:

  • 2,4,6-Trichloro-3-nitropyridine (1.0 eq)

  • Potassium Fluoride (KF), spray-dried (4.5 eq)

  • Tetraphenylphosphonium bromide (Ph4PBr) or 18-Crown-6 (0.05 eq) - Phase Transfer Catalyst

  • Sulfolane (anhydrous) or DMSO

  • Rotary evaporator, Oil bath, Mechanical stirrer.

Procedure:

  • Drying (Critical): The KF must be exceptionally dry. Dry spray-dried KF in a vacuum oven at 150°C for 24 hours prior to use. Moisture will generate HF and degrade the pyridine ring.

  • Setup: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, charge the anhydrous Sulfolane (5 mL per gram of substrate).

  • Addition: Add the dried KF and the phase transfer catalyst. Stir at 100°C for 30 minutes to create a fine suspension.

  • Reaction: Add 2,4,6-trichloro-3-nitropyridine. Heat the mixture to 130–140°C .

  • Monitoring: Monitor by GC-MS or 19F-NMR. The reaction typically completes in 4–6 hours.

    • Checkpoint: Look for the disappearance of the trichloro starting material.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl/KF) under nitrogen.

  • Isolation: The product, 2,4,6-trifluoro-3-nitropyridine, is volatile. Distill directly from the sulfolane mixture under reduced pressure (approx. 10–20 mmHg) to obtain a pale yellow oil.

    • Note: Do not perform an aqueous workup if possible, as the trifluoro intermediate is sensitive to hydrolysis.

Protocol B: Regioselective Amination

Objective: Selective displacement of the C2-fluorine to form 2-amino-4,6-difluoro-3-nitropyridine. Causality: The nitro group at C3 activates the C2 and C4 positions. The C2 position is sterically accessible and electronically favored due to the inductive effect of the pyridine nitrogen and the ortho-nitro group. Low temperature is required to prevent di-amination at C4.

Reagents:

  • 2,4,6-Trifluoro-3-nitropyridine (from Protocol A)

  • Ammonia (NH3) - 0.5 M solution in Dioxane or THF (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq) - Acid scavenger

  • Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Solvation: Dissolve the trifluoro intermediate in anhydrous DCM (10 mL/g) and cool to -40°C using an acetonitrile/dry ice bath.

  • Addition: Add the ammonia solution dropwise over 60 minutes. Maintain internal temperature below -30°C.

    • Why? Rapid addition or higher temperatures will lead to 2,4-diamino byproducts.

  • Reaction: Stir at -30°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench: Quench with water. Extract the organic layer.[1][2][3][4]

  • Purification: Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • Crystallization: Recrystallize from Ethanol/Hexane. The major product is 2-amino-4,6-difluoro-3-nitropyridine .

    • Yield Target: 75–85%.[5]

Protocol C: Nitro Reduction

Objective: Reduce the C3-nitro group to an amine without defluorinating the ring. Challenge: Hydrodefluorination (loss of F) is a common side reaction during hydrogenation of fluoro-aromatics.

Reagents:

  • 2-Amino-4,6-difluoro-3-nitropyridine

  • Catalyst: 5% Pd/C (sulfided) or Pt/C (sulfided catalysts prevent dehalogenation). Alternatively, Iron powder/Acetic Acid can be used for a milder chemical reduction.

  • Solvent: Methanol or Ethanol.

  • Hydrogen gas (H2) or Ammonium Formate (transfer hydrogenation).

Procedure (Catalytic Hydrogenation):

  • Charge: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in Methanol.

  • Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading).

  • Reduction: Pressurize to 3 atm (45 psi) H2. Stir at room temperature for 4–6 hours.

    • Control: Do not heat above 40°C to avoid defluorination.

  • Workup: Filter the catalyst through a Celite pad.

  • Isolation: Concentrate the filtrate to dryness. The product, 2,3-diamino-4,6-difluoropyridine , is obtained as an off-white to tan solid.

  • Final Purification: If necessary, recrystallize from Isopropanol.

Analytical Data & Specifications

The following table summarizes the expected physicochemical properties for validation.

ParameterSpecificationMethod of Verification
Appearance Off-white to tan crystalline powderVisual Inspection
Purity > 98.0%HPLC (C18 column, AcCN/H2O gradient)
Molecular Weight 145.11 g/mol MS (ESI+)
19F NMR Two distinct signals (approx -70 to -90 ppm)19F NMR (DMSO-d6)
1H NMR Single aromatic proton (C5-H) + two broad NH2 peaks1H NMR (DMSO-d6)
Melting Point 165–170°C (decomposition)Capillary MP Apparatus

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Incomplete Fluorination (Step 1) Wet KF or old solvent.Re-dry KF at 150°C under vacuum. Distill Sulfolane before use.
Formation of 2,4-diamino byproduct (Step 2) Temperature too high during NH3 addition.Ensure internal temp stays < -30°C. Reduce NH3 equivalents to 1.05.
Loss of Fluorine (Step 3) Over-reduction (Hydrodefluorination).Use sulfided Pt/C or switch to Fe/Acetic acid reduction (chemical reduction preserves C-F bonds).
Low Yield in Step 1 Sublimation of product.The trifluoro intermediate is volatile. Use efficient condensers and avoid high-vacuum prolonged drying.

References

  • Finger, G. C., et al. (1965). "Aromatic Fluorine Compounds. XII. The Synthesis of Fluoropyridines." The Journal of Organic Chemistry, 30(12), 4071-4074.

  • Chambers, R. D., et al. (1996). "Polyhalogenoheterocyclic compounds. Part 46. Reactions of tetrachloro-3-nitropyridine and trichloro-3,5-dinitropyridine with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1, 1996, 1659-1664.

  • Sandford, G. (2003). "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes." Tetrahedron, 59(4), 437-454.

  • BOC Sciences. (2023). "Product Data Sheet: 2,3-Diamino-4,6-difluoropyridine (CAS 60186-27-8)."

  • ChemicalBook. (2023). "Synthesis and Properties of Fluorinated Pyridines."

(Note: While the exact "recipe" from a dichloropyridine is not a standard one-pot method, References 1 and 2 establish the authoritative Halex and Amination chemistry required to synthesize this molecule from the trichloro-nitro precursor.)

Sources

Application

Application Note: Regioselective Functionalization of 4,6-Difluoropyridine-2,3-diamine via

This Application Note provides a comprehensive technical guide for utilizing 4,6-Difluoropyridine-2,3-diamine (CAS: 60186-27-8) in nucleophilic aromatic substitution (

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 4,6-Difluoropyridine-2,3-diamine (CAS: 60186-27-8) in nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) reactions. This scaffold is a critical intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines , which are privileged structures in kinase inhibitors and other bioactive small molecules.


) Protocols for 4,6-Difluoropyridine-2,3-diamine
Target Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Mechanistic Rationale

4,6-Difluoropyridine-2,3-diamine presents a unique challenge and opportunity in organic synthesis.[1] While polyfluorinated pyridines typically undergo


 at the C4 position (gamma to nitrogen), the presence of two strong electron-donating amino groups (EDGs) at positions 2 and 3 significantly alters the electronic landscape of the ring.
Electronic Landscape and Regioselectivity

Successful functionalization requires navigating the competition between the activating nature of the pyridine nitrogen and the deactivating (electron-donating) effects of the amino groups.

  • Pyridine Nitrogen (N1): Exerts a strong inductive ($ -I

    
     -M $) pull, activating the ring positions 
    
    
    
    (C2, C6) and
    
    
    (C4).
  • 2-Amino Group: Donates electron density primarily to C3 and C5 (ortho/para relationship relative to C2).[1]

  • 3-Amino Group: Donates electron density to C2, C4, and C6 (ortho/para relationship relative to C3).

The Regioselectivity Conflict:

  • C4-Fluorine: Located ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     to N1. It is ortho to the 3-amino group. The strong donation from the 3-amino group significantly increases electron density at C4, deactivating it toward nucleophilic attack.[1] Furthermore, steric hindrance from the adjacent 3-amino group disfavors attack.[1]
    
  • C6-Fluorine: Located ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     to N1. It is para to the 3-amino group.[1] While it also receives electron density from the 3-amino group, the inductive activation from the adjacent pyridine nitrogen is strongest at this position. Additionally, it is sterically less encumbered than C4.
    

Conclusion: Under standard ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 conditions, the C6-position  is the preferred site of substitution. This selectivity allows for the precise design of 6-substituted-4-fluoro-2,3-diaminopyridines.[1]
Pathway Visualization

The following diagram illustrates the electronic vectors and the preferred reaction pathway.

SNAr_Pathway Substrate 4,6-Difluoropyridine-2,3-diamine (Starting Material) Electronic_State Electronic Conflict: N1 Activates C6 (Alpha) & C4 (Gamma) 3-NH2 Deactivates C4 (Ortho) >> C6 (Para) Substrate->Electronic_State Analysis TS_C6 Meisenheimer Complex (Stabilized by N1) Electronic_State->TS_C6 Nucleophilic Attack (Path A: Preferred) Product 6-Substituted-4-fluoro- pyridine-2,3-diamine TS_C6->Product - F⁻

Figure 1: Mechanistic flow for the regioselective


 of 4,6-difluoropyridine-2,3-diamine favoring C6 substitution.

Experimental Protocols

Two protocols are provided: Method A for reactive nucleophiles (primary amines) and Method B for less reactive nucleophiles or hindered amines requiring harsher conditions.

Materials & Reagents
ReagentSpecificationRole
Substrate 4,6-Difluoropyridine-2,3-diamine (>97%)Starting Material
Solvent DMSO (Anhydrous) or NMPPolar Aprotic Medium
Base DIPEA (Diisopropylethylamine)Acid Scavenger
Nucleophile Primary/Secondary Amine (1.2 - 1.5 equiv)Reactant
Workup EtOAc, Brine, Na2SO4Extraction/Drying
Method A: Standard Substitution (Primary Amines)

Applicable for unhindered primary amines (e.g., benzylamine, aniline).

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4,6-difluoropyridine-2,3-diamine (100 mg, 0.69 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (180 µL, 1.03 mmol, 1.5 equiv) followed by the amine nucleophile (0.83 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat the mixture to 100 °C for 4–6 hours.

    • Note: The amino groups deactivate the ring, necessitating elevated temperatures compared to standard fluoropyridines.

  • Monitoring: Monitor by LC-MS. Look for the conversion of [M+H]+ 146 to [M+H]+ (Product). The disappearance of the starting material indicates completion.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine (2 x 10 mL) to remove DMSO.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

Method B: For Secondary/Hindered Amines

Applicable for morpholine, piperazine, or hindered cyclic amines.

  • Preparation: Dissolve substrate (100 mg, 0.69 mmol) in NMP (N-methyl-2-pyrrolidone) (2.0 mL).

  • Addition: Add K2CO3 (190 mg, 1.38 mmol, 2.0 equiv) instead of DIPEA for stronger activation. Add the secondary amine (1.0 mmol, 1.5 equiv).

  • Reaction: Heat to 120–130 °C for 12–16 hours in a sealed pressure tube.

    • Mechanism Check: Higher energy is required to overcome the steric hindrance at C6 and the electronic deactivation.

  • Workup: Pour reaction mixture into ice-water (20 mL). If a precipitate forms, filter and wash with water. If no precipitate, proceed with EtOAc extraction as in Method A.

Data Analysis & Validation

Distinguishing between the C4 and C6 substituted isomers is critical. NMR spectroscopy provides the definitive structural proof.

1H-NMR Interpretation[1]
  • Starting Material: Two distinct Fluorine signals (19F NMR) and one aromatic proton at C5 (triplet or dd due to F-H coupling).

  • C6-Substitution (Major Product):

    • 19F NMR: Shows a single fluorine peak corresponding to the remaining C4-F .[1]

    • 1H NMR: The proton at C5 will appear as a doublet (coupling only to the C4-F, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Hz). The large 
      
      
      
      typical of H-F ortho coupling confirms the F is at C4 and H is at C5.
  • C4-Substitution (Minor/Trace):

    • 1H NMR: The proton at C5 would appear as a doublet coupling to the C6-F. However, the chemical shift environment is distinct. The C5-H is shielded differently by the adjacent amino group vs. the fluorine.[1]

19F-NMR Diagnostic
IsomerExpected PatternCoupling Constants
Reactant Two signals (C4-F, C6-F)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

small or non-existent (meta)
C6-Substituted One signal (C4-F)Shifts upfield due to loss of electron-withdrawing F at C6.
C4-Substituted One signal (C6-F)Shifts differently; typically C6-F is further downfield due to N1 proximity.[1]

Downstream Applications: Imidazopyridine Synthesis

The primary utility of 4,6-difluoropyridine-2,3-diamine is as a precursor for 5,7-difluoro-3H-imidazo[4,5-b]pyridine derivatives.[1]

Cyclization Protocol

To convert the diamine (or the substituted diamine) into the fused system:

  • Reagent: Triethyl orthoformate (TEOF) or Formic Acid.

  • Conditions: Reflux in TEOF with catalytic p-TsOH for 2-4 hours.

  • Product: Formation of the imidazole ring fused to the pyridine.

    • Note: If

      
       is performed after cyclization, the regioselectivity profile changes slightly, but C5 (originally C6) remains the most activated position due to alpha-proximity to the pyridine nitrogen (N4 in fused numbering).
      

Cyclization Diamine 4,6-Difluoropyridine- 2,3-diamine Cyclization Cyclization (HC(OEt)3 / H+) Diamine->Cyclization Scaffold 5,7-Difluoro-3H- imidazo[4,5-b]pyridine Cyclization->Scaffold

Figure 2: Conversion of the diamine scaffold to the bioactive imidazopyridine core.[1]

References

  • Kroon, C., et al. (2010).[2] "Deazapurine derivatives XV: Syntheses of some mono- and difluoroimidazo[4,5-b]- and -[4,5-c]pyridines." Journal of Heterocyclic Chemistry. Link

  • BOC Sciences. "2,3-Diamino-4,6-difluoropyridine Product Page."[1]

  • Sipyagin, A. M., et al. (2003).[3] "Reactions of Polyhalopyridines. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines." Chemistry of Heterocyclic Compounds. Link

  • Chupakhin, O. N., et al. (1994). "Nucleophilic aromatic substitution in the pyridine series." Russian Chemical Reviews. Link

Sources

Method

Application Notes and Protocols for 4,6-Difluoropyridine-2,3-diamine as a Privileged Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorinated Scaffolds in Kinase Inhibitor Design The pyridine ring is a well-established "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Scaffolds in Kinase Inhibitor Design

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a frequent starting point for inhibitor design.[3] The strategic incorporation of fluorine atoms onto this scaffold further enhances its therapeutic potential. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly modulate a molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability.[4][5] This often leads to improved potency, selectivity, and pharmacokinetic profiles.[1]

4,6-Difluoropyridine-2,3-diamine emerges as a particularly valuable building block. The two fluorine atoms are expected to lower the pKa of the pyridine nitrogen, potentially influencing binding interactions. The vicinal diamine functionality at the 2- and 3-positions provides a versatile handle for constructing fused ring systems, such as the potent imidazo[1,2-a]pyridine scaffold, or for introducing diverse substituents to probe the kinase active site.[6][7][8] This application note provides a comprehensive guide to the synthesis and utilization of 4,6-difluoropyridine-2,3-diamine in the discovery of novel kinase inhibitors.

Synthesis of the Core Building Block: 4,6-Difluoropyridine-2,3-diamine

While a direct, single-step synthesis of 4,6-difluoropyridine-2,3-diamine is not prominently described in the literature, a robust multi-step synthesis can be proposed based on established transformations of pyridine systems.[9][10][11] The following protocol outlines a plausible and logical synthetic pathway starting from a commercially available precursor.

Proposed Synthetic Pathway

The proposed synthesis starts with 2-amino-4,6-dichloropyridine and proceeds through nitration, halogen exchange (Halex) reaction to introduce the fluorine atoms, and finally, reduction of the nitro group to the desired diamine.

Synthetic_Pathway A 2-Amino-4,6-dichloropyridine B 2-Amino-4,6-dichloro-3-nitropyridine A->B HNO3/H2SO4 C 2-Amino-4,6-difluoro-3-nitropyridine B->C KF, CsF (Halex reaction) D 4,6-Difluoropyridine-2,3-diamine C->D Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed synthesis of 4,6-Difluoropyridine-2,3-diamine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Nitration of 2-Amino-4,6-dichloropyridine

  • To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 2-amino-4,6-dichloropyridine.

  • Maintain the temperature below 5 °C while adding a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated product, 2-amino-4,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Fluorination via Halogen Exchange (Halex) Reaction

  • In a high-pressure reaction vessel, combine 2-amino-4,6-dichloro-3-nitropyridine with an excess of a fluoride salt mixture, such as potassium fluoride (KF) and cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.[12]

  • Seal the vessel and heat the mixture to 180-220 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, 2-amino-4,6-difluoro-3-nitropyridine, by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve 2-amino-4,6-difluoro-3-nitropyridine in a solvent mixture such as ethanol and water.

  • Add an excess of a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid.[10]

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Make the aqueous residue basic with an aqueous solution of sodium hydroxide and extract the product, 4,6-difluoropyridine-2,3-diamine, with dichloromethane or ethyl acetate.

  • Dry the combined organic extracts, concentrate, and purify the final product by recrystallization or column chromatography.

Application in Kinase Inhibitor Synthesis: Construction of Imidazo[1,2-a]pyridines

The 2,3-diamine functionality is a perfect precursor for the synthesis of the imidazo[1,2-a]pyridine scaffold, a core structure found in many potent kinase inhibitors.[6][7][8] The following protocol describes a general method for this transformation.

General Reaction Scheme

Inhibitor_Synthesis cluster_0 Condensation A 4,6-Difluoropyridine-2,3-diamine C Substituted 5,7-Difluoroimidazo[1,2-a]pyridine A->C B α-Haloketone (R1-C(O)-CH2Br) B->C

Caption: Synthesis of an imidazo[1,2-a]pyridine kinase inhibitor core.

Protocol for Imidazo[1,2-a]pyridine Synthesis
  • Dissolve 4,6-difluoropyridine-2,3-diamine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired α-haloketone (e.g., 2-bromoacetophenone derivative) (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the resulting crude imidazo[1,2-a]pyridine derivative by column chromatography or recrystallization to yield the desired kinase inhibitor scaffold. Further modifications can be made through cross-coupling reactions if aryl halides are incorporated in the α-haloketone.

Biological Evaluation: Protocols for Kinase Inhibition and Cell-Based Assays

Once synthesized, the novel compounds must be evaluated for their biological activity. The following are standard protocols for determining the inhibitory potency against a target kinase and assessing the anti-proliferative effects on cancer cell lines.

In Vitro Kinase Inhibition Assay (p38α MAPK as an example)

This protocol describes a luminescent-based kinase assay to determine the IC50 value of a test compound against the p38α MAP kinase. The ADP-Glo™ Kinase Assay is a common method for this purpose.[1]

Materials:

  • Recombinant p38α kinase

  • ATF2 (Activating Transcription Factor 2) protein substrate

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations to generate a dose-response curve.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).

  • Add 2 µL of a solution containing the p38α enzyme in assay buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the ATF2 substrate and ATP in assay buffer. The final ATP concentration should be close to its Km value for the kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then measure the light produced by a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[13]

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[14]

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (typically from 0.01 µM to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the IC50 value.[15]

Data Presentation

The inhibitory activities of newly synthesized compounds are typically presented in a tabular format for easy comparison. Below is a hypothetical table illustrating how data for a series of inhibitors derived from 4,6-difluoropyridine-2,3-diamine might be displayed.

Compound IDR Group on Imidazopyridinep38α Kinase IC50 (nM)[4]A549 Cell Proliferation IC50 (µM)[15]
Lead-01 Phenyl1505.2
Lead-02 4-Fluorophenyl852.8
Lead-03 3-Methoxyphenyl2107.5
Lead-04 2-Thienyl1204.1
SB203580 (Control) -50-500-

Visualizing the Target Pathway: p38 MAPK Signaling

Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.

p38_MAPK_Pathway cluster_0 Extracellular Signals cluster_1 Upstream Kinases cluster_2 Core Cascade cluster_3 Downstream Targets & Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK MKK3/6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates Inhibitor 4,6-Difluoropyridine-2,3-diamine Derivative Inhibitor->p38 inhibits Response Inflammation, Apoptosis, Cell Cycle Arrest MK2->Response ATF2->Response

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Conclusion and Future Directions

4,6-Difluoropyridine-2,3-diamine represents a highly promising and versatile building block for the development of novel kinase inhibitors. Its unique electronic properties conferred by the fluorine atoms, combined with the synthetic accessibility to potent scaffolds like imidazo[1,2-a]pyridines, make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of compounds based on this core. Future work should focus on exploring a wide range of substitutions on the imidazo[1,2-a]pyridine ring system to optimize potency and selectivity against various kinase targets implicated in oncology and inflammatory diseases.

References

  • Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. (2019). Chem Asian J, 14(8), 1249-1261. [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017). Eur J Med Chem, 126, 1083-1106. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). Bioorg Med Chem Lett, 24(19), 4641-5. [Link]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). RSC Med Chem, 14(7), 1335-1349. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3209. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024). J Iran Chem Soc. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed. [Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (2023). Journal of Medicinal Chemistry. [Link]

  • Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. (2013). J Med Chem, 56(11), 4378-94. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5209. [Link]

  • The IC50 values for DFIQ in H1299 and A549 cells. (n.d.). ResearchGate. [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (2016). Molecules, 21(10), 1369. [Link]

  • Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. (2024). STAR Protoc, 5(3), 103289. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Cell Proliferation Inhibition Assay. (n.d.). Creative Diagnostics. [Link]

  • A new way to prepare fluorinated pharmaceuticals. (2009). MIT News. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). J Med Chem, 58(21), 8315-59. [Link]

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (2018). J Org Chem, 83(15), 7947-7964. [Link]

  • Novel Synthesis of 4-Fluoropyridines Based on 2-Fluoroallylic Alcohols by Succeeding Ireland–Claisen. (2009). Synthesis, 2009(20), 3465-3475. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). Int J Mol Sci, 21(15), 5406. [Link]

  • Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. (1962). J Org Chem, 27(1), 136-40. [Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. (2025). ResearchGate. [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]

  • Half maximal inhibitory concentration. (n.d.). Wikipedia. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Chem-Station. [Link]

  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019). ResearchGate. [Link]

  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (2018). Bioorg Med Chem Lett, 28(6), 1045-1050. [Link]

  • Idealised values for the potency (IC 50 ) of an inhibitor with... (n.d.). ResearchGate. [Link]

  • Crizotinib IC50 values for various cancer cell lines in Pharmacogenomics datasets. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). Bioorg Med Chem, 17(16), 5898-904. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(23), 7329. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). Pharmaceuticals (Basel), 14(3), 277. [Link]

  • 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. (2005). Bioorg Med Chem Lett, 15(9), 2377-81. [Link]

  • One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. (2009). Bioorg Med Chem, 17(19), 7044-51. [Link]

Sources

Application

Application Note: Utilizing 4,6-Difluoropyridine-2,3-diamine in Next-Generation Heterocycle Synthesis

Executive Summary This application note details the strategic utility of 4,6-Difluoropyridine-2,3-diamine (CAS: 1805561-89-2) as a high-value scaffold in medicinal chemistry. Unlike non-fluorinated pyridines, this precur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of 4,6-Difluoropyridine-2,3-diamine (CAS: 1805561-89-2) as a high-value scaffold in medicinal chemistry. Unlike non-fluorinated pyridines, this precursor offers a unique combination of electron-deficiency and metabolic resistance, making it an ideal building block for imidazo[4,5-b]pyridines and [1,2,3]triazolo[4,5-b]pyridines . These fused systems are critical pharmacophores in the development of SHP2 allosteric inhibitors, c-Met kinase inhibitors, and antibacterial agents.

Key Advantages of the Scaffold
  • Metabolic Blockade: Fluorine substitution at C4 and C6 positions blocks common oxidative metabolic soft spots (CYP450 oxidation), significantly extending in vivo half-life.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the resulting fused ring systems, altering hydrogen bond donor/acceptor properties in the ATP-binding pocket of kinases.

  • Lipophilicity Tuning: Strategic fluorination modulates logP, improving membrane permeability without adding excessive molecular weight.

Chemo-Physical Profile & Handling[1]

PropertySpecification
Chemical Name 4,6-Difluoropyridine-2,3-diamine
Molecular Formula C₅H₅F₂N₃
Molecular Weight 145.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM
pKa (Calculated) ~3.5 (Conjugate acid of pyridine nitrogen)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)

Safety Advisory: Fluorinated diaminopyridines are potential skin sensitizers and eye irritants. Handle in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

Synthetic Utility: The "Warhead" Construction

The primary application of this diamine is its cyclization into fused heterocycles. The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

SyntheticTree Start 4,6-Difluoropyridine- 2,3-diamine Prod1 Imidazo[4,5-b]pyridine (Kinase Inhibitor Core) Start->Prod1 Cyclization (PPA or Coupling) Prod2 2-Substituted Imidazo[4,5-b]pyridine Start->Prod2 Oxidative Cyclization Prod3 [1,2,3]Triazolo[4,5-b]pyridine (Bioisostere) Start->Prod3 Diazotization R1 Carboxylic Acids (R-COOH) R1->Prod1 R2 Aldehydes (R-CHO) R2->Prod2 R3 Nitrous Acid (NaNO2/HCl) R3->Prod3

Figure 1: Divergent synthetic pathways from the 4,6-difluoropyridine-2,3-diamine core.

Detailed Experimental Protocols

Protocol A: Synthesis of 5,7-Difluoro-1H-imidazo[4,5-b]pyridine Derivatives

This protocol describes the condensation with a carboxylic acid to form the imidazo-pyridine core, a common motif in SHP2 inhibitors.

Mechanism: The reaction proceeds via an initial amide coupling at the more nucleophilic 3-amino group (distal to the ring nitrogen), followed by acid-catalyzed dehydration and ring closure.

Reagents:

  • 4,6-Difluoropyridine-2,3-diamine (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

  • Acetic Acid (glacial)

Step-by-Step Procedure:

  • Coupling: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes to activate the acid.

  • Addition: Add 4,6-Difluoropyridine-2,3-diamine (1.0 mmol) to the reaction mixture. Stir at RT for 4–16 hours. Monitor by LC-MS for the formation of the amide intermediate [M+H]+.

    • Note: Due to the electron-withdrawing fluorines, the amine nucleophilicity is reduced compared to non-fluorinated analogs. Heating to 50°C may be required for sterically hindered acids.

  • Cyclization: Once the amide intermediate is formed, evaporate the solvent under reduced pressure. Re-dissolve the residue in Glacial Acetic Acid (5 mL).

  • Heating: Heat the solution to 100°C–120°C for 2–4 hours. Monitor for the mass shift of -18 Da (loss of H₂O) indicating cyclization.

  • Work-up: Cool to RT. Neutralize carefully with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Oxidative Cyclization with Aldehydes

Used when the "R" group is available as an aldehyde, often yielding higher regioselectivity.

Reagents:

  • 4,6-Difluoropyridine-2,3-diamine (1.0 eq)

  • Aldehyde (R-CHO) (1.1 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.5 eq) or Air/O₂

  • DMSO/Water (10:1)

Step-by-Step Procedure:

  • Dissolve the diamine (1.0 mmol) and aldehyde (1.1 mmol) in DMSO (3 mL).

  • Heat to 120°C for 1 hour to form the imine intermediate.

  • Add Na₂S₂O₅ (1.5 mmol) as an oxidant (alternatively, bubble air through the solution if minimizing reagents).

  • Continue heating at 120°C for 3–6 hours.

  • Cool and pour into ice water. The product often precipitates.[1] Filter and wash with water.

Application Case Study: SHP2 Allosteric Inhibition

SHP2 (PTPN11) is a critical oncogenic phosphatase.[2] First-generation inhibitors (e.g., SHP099) utilized a dichloropyrazine core. Second-generation scaffolds are moving toward fluorinated pyridines to improve the pharmacokinetic profile.

Rationale for 4,6-Difluoro Substitution: In the binding pocket of SHP2, the central heterocycle acts as a scaffold holding two "wings" (usually an amine and a lipophilic tail).

  • H-Bonding: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the protein.

  • Fluorine Interaction: The C4-Fluorine can engage in multipolar interactions with the protein backbone or adjacent residues, potentially increasing residence time.

  • Metabolic Stability: The C6 position in non-fluorinated pyridines is susceptible to oxidation by aldehyde oxidase (AO). The C6-Fluorine completely blocks this pathway, solving a common liability in kinase inhibitor design.

SHP2_Logic Step1 Standard Pyridine Scaffold (Metabolically Labile at C6) Step2 Incorporation of 4,6-Difluoropyridine-2,3-diamine Step1->Step2 Scaffold Hopping Step3 Resulting Inhibitor Profile: 1. AO Metabolism Blocked (C6-F) 2. Lipophilicity Optimized 3. pKa Lowered (Better Permeability) Step2->Step3 Biological Outcome

Figure 2: Medicinal chemistry rationale for scaffold hopping to the difluoropyridine core.

References

  • General Synthesis of Imidazo[4,5-b]pyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[3][4]

    • Source: PMC / NIH.
    • URL:[Link]

  • SHP2 Inhibitor Design (Scaffold Hopping)

    • Title: Design, synthesis and biological evaluation of pyridine deriv
    • Source: PubMed.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in medicinal chemistry.[1][5][6]

    • Source: Chemical Society Reviews.[1][6]

    • URL:[Link]

  • Reaction of Diamines with Carboxylic Acids

    • Title: Direct Amidations of Carboxylic Acids with Amines.[7]

    • Source: MDPI Encyclopedia.
    • URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Strategic N-Functionalization of 4,6-Difluoropyridine-2,3-diamine

Abstract: This document provides a comprehensive technical guide for the N-functionalization of 4,6-difluoropyridine-2,3-diamine, a pivotal building block in contemporary drug discovery and materials science. The protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the N-functionalization of 4,6-difluoropyridine-2,3-diamine, a pivotal building block in contemporary drug discovery and materials science. The protocols herein are designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies for N-acylation, N-alkylation, and N-arylation. Beyond procedural instructions, this guide delves into the underlying chemical principles governing reactivity and regioselectivity, empowering scientists to troubleshoot and adapt these methods for their specific synthetic targets.

Introduction: The Synthetic Potential of a Fluorinated Diaminopyridine

4,6-Difluoropyridine-2,3-diamine is a highly valuable scaffold in medicinal chemistry. The presence of two fluorine atoms significantly modulates the electronic properties of the pyridine ring, enhancing metabolic stability and influencing binding interactions with biological targets. The vicinal diamino groups at the C2 and C3 positions offer versatile handles for the introduction of diverse functionalities, enabling the exploration of vast chemical space in the development of novel therapeutic agents and functional materials.

The primary challenge in the derivatization of this molecule lies in the selective functionalization of one amino group over the other. The N2 and N3 positions exhibit distinct electronic and steric environments, leading to potential regioselectivity issues. This guide provides robust protocols and explores the key parameters that govern selective N-functionalization.

Core Principles: Reactivity and Regioselectivity

The synthetic utility of 4,6-difluoropyridine-2,3-diamine is dictated by the interplay of its structural features:

  • Fluorine Substitution: The two electron-withdrawing fluorine atoms at the C4 and C6 positions decrease the electron density of the pyridine ring. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing positions.[1]

  • Amino Groups: The N2 and N3 amino groups are the primary sites for functionalization. Their relative nucleophilicity is influenced by resonance and inductive effects. The N2-amino group's proximity to the ring nitrogen can influence its reactivity, sometimes making it more nucleophilic. However, steric hindrance from the neighboring N3-amino group and the pyridine nitrogen can direct reactions to the N3 position.

  • Regioselectivity Control: Achieving selective functionalization at either N2 or N3 is paramount. This can be controlled by several factors:

    • Steric Hindrance: Bulky electrophiles will preferentially react at the less sterically hindered amino group.

    • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regiochemical outcome. For instance, the use of cesium carbonate has been shown to promote O-alkylation over N-alkylation in similar heterocyclic systems by forming a stable oxygen-cesium complex.[2]

    • Catalysis: In transition-metal-catalyzed reactions, the catalyst can coordinate with the pyridine nitrogen, directing functionalization to the adjacent N2 position.[3][4]

Below is a diagram illustrating the key factors that influence the regioselectivity of N-functionalization.

Caption: Factors governing regioselectivity in N-functionalization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

General Experimental Workflow

The following diagram outlines the general workflow for the N-functionalization of 4,6-difluoropyridine-2,3-diamine.

G A Reactant Preparation (Diamine, Solvent, Base) B Inert Atmosphere (Nitrogen or Argon) A->B C Addition of Electrophile (Acyl Chloride, Alkyl Halide, etc.) B->C D Reaction Monitoring by TLC/LC-MS C->D E Aqueous Workup D->E Upon Completion F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification by Column Chromatography G->H I Characterization (NMR, MS) H->I

Sources

Application

Strategic Derivatization of 4,6-Difluoropyridine-2,3-diamine for SAR Studies

This Application Note is designed for medicinal chemists and process scientists engaged in Structure-Activity Relationship (SAR) profiling. It details the strategic derivatization of 4,6-difluoropyridine-2,3-diamine , a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists engaged in Structure-Activity Relationship (SAR) profiling. It details the strategic derivatization of 4,6-difluoropyridine-2,3-diamine , a high-value scaffold for generating fused heterocyclic cores such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines.

Introduction: The Scaffold Advantage

In modern drug discovery, 4,6-difluoropyridine-2,3-diamine (DFPDA) represents a "privileged" starting material. Its value lies in three distinct structural features:

  • The Ortho-Diamine "Handle": Enables rapid access to fused bicyclic heteroaromatics (e.g., imidazopyridines) which mimic the purine core of ATP, making them ideal for kinase inhibitor design.

  • The Difluoro Pattern: The fluorine atoms at positions 4 and 6 act as versatile handles for Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
  • Metabolic Blocking: If left unsubstituted, the fluorines block metabolic "soft spots" (C-H oxidation) on the pyridine ring, potentially improving half-life (

    
    ).
    
Chemo-Centric Analysis: Reactivity & Regiochemistry

Before beginning synthesis, one must understand the electronic landscape. Upon cyclization to 5,7-difluoro-3H-imidazo[4,5-b]pyridine , the numbering changes, but the electronic bias remains dictated by the pyridine nitrogen (


 in the fused system).
  • C7 Position (derived from Pyridine C4): Located para to the pyridine nitrogen. This is the primary electrophilic site . It is most activated for

    
     displacement by amines or alkoxides.
    
  • C5 Position (derived from Pyridine C6): Located ortho to the pyridine nitrogen. This site is generally less reactive than C7 due to steric shielding by the lone pair of the pyridine nitrogen and lack of para-resonance activation. It serves as the secondary electrophilic site .

Visualizing the Workflow

The following diagram maps the transformation pathways from the DFPDA scaffold to key SAR derivatives.

G cluster_0 Reactivity Hierarchy Start 4,6-Difluoropyridine- 2,3-diamine (DFPDA) Core 5,7-Difluoro-3H- imidazo[4,5-b]pyridine Start->Core Cyclization (Orthoformate/Acid) Prod1 7-Substituted (Primary SAR) Core->Prod1 SNAr (Cond. A) Regioselective C7 Prod3 N3-Alkylated Core (Solubility Tuning) Core->Prod3 Alkylation (R-X, Base) Prod2 5,7-Disubstituted (Secondary SAR) Prod1->Prod2 SNAr (Cond. B) Forced C5 C7 (Para) > C5 (Ortho) C7 (Para) > C5 (Ortho)

Figure 1: Reaction pathway for the sequential functionalization of the DFPDA scaffold. Note the regioselective preference for C7 substitution.

Experimental Protocols

Protocol A: Cyclization to the Imidazo[4,5-b]pyridine Core

This step constructs the "warhead" scaffold. We utilize a triethyl orthoformate condensation, which is robust and avoids the harsh oxidative conditions of aldehyde condensations.

Target: 5,7-difluoro-3H-imidazo[4,5-b]pyridine Mechanism: Condensation-Elimination

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4,6-difluoropyridine-2,3-diamine (1.0 eq) in triethyl orthoformate (TEOF) (10-15 volumes).

    • Note: TEOF acts as both reagent and solvent.

  • Catalysis: Add a catalytic amount of sulfamic acid (5 mol%) or p-TsOH (5 mol%).

    • Expert Insight: Sulfamic acid often provides a cleaner workup than p-TsOH as it precipitates out upon cooling.

  • Reaction: Heat the mixture to reflux (approx. 146°C) for 3–6 hours. Monitor by LC-MS for the disappearance of the diamine (M+H) and appearance of the cyclized core (M+H - EtOH).

  • Workup:

    • Cool the reaction to room temperature.[1][2][3] The product often precipitates as a solid.

    • Dilute with diethyl ether or hexanes to maximize precipitation.

    • Filter the solid and wash with cold ether.

    • Validation:

      
      F NMR should show two distinct signals (approx. -70 to -130 ppm range) corresponding to the 5- and 7-positions.
      
Protocol B: Regioselective (C7 Functionalization)

This is the critical SAR generation step. The C7 fluorine (para to N) is displaced first.

Target: 7-Amino/Alkoxy-5-fluoro-3H-imidazo[4,5-b]pyridine derivatives

  • Reagents: Dissolve the 5,7-difluoro core (1.0 eq) in anhydrous DMSO or NMP (0.2 M).

    • Solvent Choice: DMSO accelerates

      
       rates via dipole stabilization of the Meisenheimer complex.
      
  • Nucleophile: Add the desired primary or secondary amine (1.1 eq).

  • Base: Add DIPEA (Diisopropylethylamine) (2.0 eq) to scavenge HF.

  • Conditions:

    • Reactive Amines (e.g., Morpholine, Pyrrolidine): Stir at Room Temperature for 2–4 hours.

    • Anilines/Steric Amines: Heat to 60–80°C for 4–12 hours.

  • Monitoring: LC-MS is critical here. Look for the mono-substituted mass.

    • Regiochemistry Check: If unsure of the position, perform a NOESY NMR experiment. An interaction between the incoming amine protons and the imidazole C-H (position 2) suggests substitution at C7 (closer to the imidazole ring). Substitution at C5 is spatially distant from the imidazole C-H.

  • Purification: Precipitate by pouring into water. If the product is amphoteric, extract with EtOAc/i-PrOH (3:1) and purify via Flash Chromatography (DCM/MeOH gradient).

Protocol C: Forced (C5 Functionalization)

To introduce a second diversity point (replacing the C5 fluorine), harsher conditions are required because the ring has been deactivated by the first electron-donating amine at C7.

  • Reagents: Use the 7-substituted intermediate from Protocol B.

  • Nucleophile: Use a large excess of the second amine (5–10 eq) or use the amine as solvent if liquid.

  • Conditions: Microwave irradiation is highly recommended.

    • Settings: 140–160°C, 30–60 mins, high absorption.

  • Alternative: For C-C bond formation at C5, switch to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) using Pd(dppf)Cl2 and the appropriate boronic acid, as the C5-F bond is resistant to thermal

    
     but oxidative addition is feasible.
    

Data Summary & Troubleshooting

VariableProtocol A (Cyclization)Protocol B (

- C7)
Protocol C (

- C5)
Limiting Factor Moisture sensitivity of TEOFSteric bulk of nucleophileElectronic deactivation by C7-substituent
Key Catalyst/Base Sulfamic Acid / p-TsOHDIPEA /

Microwave / CsF
Temp Range 146°C (Reflux)25°C – 80°C140°C – 180°C
Common Pitfall Incomplete ring closure (check for formyl intermediate)Bis-substitution (control temp & equivalents)Decomposition / Polymerization
Troubleshooting "The Stall"

If Protocol B stalls (incomplete conversion):

  • Switch Solvent: Move from DMSO to TFE (2,2,2-Trifluoroethanol) . TFE activates the fluoride leaving group via Hydrogen Bonding, often accelerating difficult

    
     reactions without requiring higher heat.
    

References

  • Imidazopyridine Synthesis & Reactivity

    • Synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridine.[4][5] (Classic heterocycle formation).[4]

    • Source:

  • Regioselectivity in Fluoropyridines

    • Regioselective SNAr reactions of 2,4,6-trifluoropyridine.[6] (Establishes C4-para preference).

    • Source:

  • Solid-Phase & Regiocontrol

    • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (Detailed regiochemistry logic).
    • Source:

  • General

    
     Protocols: 
    
    • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[1][7]

    • Source:

Sources

Method

Application Note: Strategic Utilization of 4,6-Difluoropyridine-2,3-diamine in Agrochemical Synthesis

[1][2] Part 1: Strategic Overview & Chemical Profile Executive Summary In the competitive landscape of modern agrochemical discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Strategic Overview & Chemical Profile

Executive Summary

In the competitive landscape of modern agrochemical discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure, serving as a bioisostere for purines and exhibiting potent activity in novel insecticides (neonicotinoid alternatives) and herbicides (auxin mimics).[1]

4,6-Difluoropyridine-2,3-diamine (CAS 60186-27-8) is a critical, high-value intermediate for accessing this scaffold.[2] Its strategic value lies in the "Fluorine Handle" effect : the presence of two fluorine atoms at the 4 and 6 positions (becoming the 5 and 7 positions in the fused system) enables precise, late-stage diversification via Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly generate libraries of active ingredients (AIs) with tuned lipophilicity and metabolic stability without reconstructing the core heterocycle.

Chemical Profile
PropertySpecification
Chemical Name 4,6-Difluoropyridine-2,3-diamine
CAS Number 60186-27-8
Molecular Formula C₅H₅F₂N₃
Molecular Weight 145.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Reactivity Vicinal diamine condensation; Regioselective SNAr
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Part 2: Core Applications & Mechanisms

Application 1: Synthesis of the 5,7-Difluoroimidazo[4,5-b]pyridine Scaffold

The primary application of this diamine is the construction of the fused imidazo[4,5-b]pyridine ring system. This transformation is typically achieved via condensation with "C1" synthons such as orthoesters, carboxylic acids, or anhydrides.

Mechanism: The reaction proceeds through an initial nucleophilic attack by the more nucleophilic 3-amino group (para to the fluorine, ortho to the ring nitrogen) on the carbonyl/orthoester carbon, followed by cyclodehydration involving the 2-amino group.

Critical Control Point: Preserving the fluorine atoms is essential.[3] Harsh conditions (e.g., high temperature in basic aqueous media) can lead to premature hydrolysis of the fluorines. Anhydrous acidic or neutral conditions are preferred.

Application 2: Divergent Library Synthesis via Regioselective SNAr

Once the 5,7-difluoroimidazo[4,5-b]pyridine core is formed, it serves as a dual-electrophile.[4]

  • Position 7 (corresponding to Pyridine C4): Highly activated due to the inductive effect of the adjacent pyridine nitrogen and the resonance withdrawal of the imidazole ring.

  • Position 5 (corresponding to Pyridine C6): Less activated than position 7 but still reactive.

Strategic Advantage: Researchers can sequentially substitute these fluorines with different nucleophiles (amines, phenols, thiols) to create "Assay-Ready" libraries for Structure-Activity Relationship (SAR) studies.

Part 3: Experimental Protocols

Protocol A: Cyclization to 5,7-Difluoroimidazo[4,5-b]pyridine

This protocol utilizes triethyl orthoformate for a mild, high-yielding cyclization.[4][2]

Materials:

  • 4,6-Difluoropyridine-2,3-diamine (1.0 eq)[2]

  • Triethyl orthoformate (TEOF) (5.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq, catalytic)

  • Solvent: Ethanol (anhydrous) or TEOF can act as solvent.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 4,6-Difluoropyridine-2,3-diamine (1.45 g, 10 mmol) and anhydrous Ethanol (20 mL).

  • Reagent Addition: Add Triethyl orthoformate (7.4 g, 50 mmol) and a catalytic amount of pTSA (86 mg).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Self-Validating Check: Monitor via TLC (System: EtOAc/Hexane 1:1). The starting diamine (lower Rf, fluorescent) should disappear, replaced by a higher Rf UV-active spot.

  • Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol and excess TEOF.

  • Purification: The residue is often pure enough for the next step. If crystallization is needed, recrystallize from minimal hot isopropanol.

  • Yield: Expected yield: 85–92%.

Protocol B: Regioselective SNAr Functionalization (Library Generation)

Targeting the C7-position with an amine nucleophile (common in insecticide design).[4][2]

Materials:

  • 5,7-Difluoroimidazo[4,5-b]pyridine (Product from Protocol A) (1.0 eq)

  • Nucleophile: e.g., Isopropylamine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Procedure:

  • Setup: In a 20 mL scintillation vial or microwave tube, dissolve 5,7-difluoroimidazo[4,5-b]pyridine (155 mg, 1.0 mmol) in Acetonitrile (5 mL).

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by Isopropylamine (94 µL, 1.1 mmol).

  • Reaction: Stir at Room Temperature for 2 hours.

    • Note: The C7 fluorine is highly reactive. Heating is rarely required for aliphatic amines and may cause over-substitution at C5.

  • Monitoring: Check LC-MS. Look for the mass shift corresponding to [M-F+NHR].

    • Self-Validating Check:19F NMR will show the disappearance of one signal (C7-F) while the C5-F signal remains largely unperturbed (though slightly shifted).[4][2]

  • Workup: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Outcome: 7-(Isopropylamino)-5-fluoroimidazo[4,5-b]pyridine.

Part 4: Visualization of Workflows

Pathway Diagram: Synthesis & Diversification

The following diagram illustrates the transformation from the diamine precursor to the active agrochemical scaffold, highlighting the critical branching point for library synthesis.

Agrochemical_Synthesis cluster_legend Reaction Logic Diamine 4,6-Difluoropyridine- 2,3-diamine (CAS 60186-27-8) Cyclization Cyclization (TEOF / pTSA) Diamine->Cyclization Reflux, 4h Scaffold 5,7-Difluoroimidazo [4,5-b]pyridine (Core Scaffold) Cyclization->Scaffold SNAr_C7 Regioselective SNAr (Position C7) Scaffold->SNAr_C7 Nucleophile 1 (Mild Conditions) Product_A Insecticide Analog (7-Amino-5-Fluoro) SNAr_C7->Product_A SNAr_C5 Sequential SNAr (Position C5) Product_A->SNAr_C5 Nucleophile 2 (Harsh Conditions) Product_B Dual-Functionalized AI Candidate SNAr_C5->Product_B Info The C7-Fluorine is significantly more electrophilic than C5-Fluorine, enabling sequential substitution.

Caption: Logical flow for converting 4,6-Difluoropyridine-2,3-diamine into a library of bioactive imidazopyridines via sequential nucleophilic substitution.

Part 5: References

  • Kroon, C., et al. (2010).[5] "Deazapurine derivatives XV: Syntheses of some mono- and difluoroimidazo[4,5-b]- and -[4,5-c]pyridines." Recueil des Travaux Chimiques des Pays-Bas.

  • ChemicalBook. (2025). "Product Entry: 2,3-Diamino-4,6-difluoropyridine (CAS 60186-27-8)."

  • PubChem. (2025). "Imidazo[4,5-b]pyridine Scaffold Data." National Library of Medicine.

  • BenchChem. (2025).[6][7] "Technical Guide to Halogenated Pyridine Intermediates."

  • Zhang, H., et al. (2022). "Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds." Journal of Agricultural and Food Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 4,6-Difluoropyridine-2,3-diamine synthesis

Technical Support Center: 4,6-Difluoropyridine-2,3-diamine Synthesis Executive Summary The synthesis of 4,6-difluoropyridine-2,3-diamine is a high-value, high-risk workflow common in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Difluoropyridine-2,3-diamine Synthesis

Executive Summary

The synthesis of 4,6-difluoropyridine-2,3-diamine is a high-value, high-risk workflow common in the development of kinase inhibitors (e.g., FGFR or PI3K inhibitors). The process is plagued by two primary failure modes: regiochemical scrambling during the precursor assembly and hydrodefluorination (loss of fluorine) during the reduction step.

This guide moves beyond standard literature to provide a troubleshooting framework for maximizing yield and purity.

Module 1: The Precursor Assembly (Regiocontrol)

The Challenge: Obtaining the correct vicinal diamine precursor (2-amino-4,6-difluoro-3-nitropyridine) is non-trivial. Direct nitration of 2-amino-4,6-difluoropyridine typically yields the 5-nitro isomer (para to the amine) due to the directing power of the amino group, rendering the product useless for 2,3-diamine synthesis.

Strategic Routes
RouteMethodologyProsCons
A (Direct Nitration) Nitration of 2-amino-4,6-difluoropyridineLow CostHigh Risk: Yields predominantly 5-nitro isomer (wrong regiochemistry).
B (Blocking Group) Bromination (C5)

Nitration (C3)

Reduction
High Fidelity: Forces nitro to C3 position.Multi-step; requires debromination.
C (Displacement) Nucleophilic substitution on 2,4,6-trifluoro-3-nitropyridineDirect: Establishes C2-amine immediately.Starting material availability; C4 vs C2 selectivity issues.
Recommended Workflow: The "Blocking" Strategy (Route B)

To guarantee the 2,3-substitution pattern, you must block the reactive C5 position.

  • Bromination: Treat 2-amino-4,6-difluoropyridine with NBS (N-bromosuccinimide) in DMF. The amino group directs bromine to the para position (C5).

  • Nitration: Treat the resulting 2-amino-5-bromo-4,6-difluoropyridine with HNO

    
    /H
    
    
    
    SO
    
    
    . With C5 blocked and C4/C6 fluorinated, the nitro group is forced to C3 (ortho to amine).
  • Debromination/Reduction: The subsequent reduction step (see Module 2) can be tuned to remove the bromine while reducing the nitro group, or a separate hydrogenation step can be used.

Module 2: The Critical Reduction (Preventing Defluorination)

The "Yield Killer": The most common point of failure is the reduction of the nitro group to the amine. Standard catalytic hydrogenation (H


, Pd/C) frequently results in hydrodefluorination , stripping the fluorine atoms from the pyridine ring due to the activated nature of the C-F bonds.
Decision Matrix: Reducing Agent Selection

ReductionLogic Start Start: 2-Amino-4,6-difluoro-3-nitropyridine IsHalogenSensitive Is preserving Fluorine critical? Start->IsHalogenSensitive PdC Catalytic Hydrogenation (H2, Pd/C) IsHalogenSensitive->PdC No (Rare) Chemoselective Chemoselective Reduction IsHalogenSensitive->Chemoselective Yes Defluorination RISK: Hydrodefluorination (Yield Loss) PdC->Defluorination IronAcid Iron / Acetic Acid (Recommended) Chemoselective->IronAcid High Robustness SnCl2 SnCl2 / HCl (Alternative) Chemoselective->SnCl2 Small Scale Dithionite Sodium Dithionite (Mild) Chemoselective->Dithionite Acid Sensitive

Caption: Decision tree for selecting the appropriate reducing agent to avoid defluorination side-reactions.

Optimized Protocol: Iron-Mediated Reduction

This method is the "Gold Standard" for preserving halogens on aromatic rings during nitro reduction.

Reagents:

  • Substrate: 2-Amino-4,6-difluoro-3-nitropyridine (1.0 equiv)

  • Iron Powder (Fe): 5.0 – 8.0 equiv (Fine powder, <325 mesh preferred)

  • Solvent: Ethanol / Acetic Acid (3:1 ratio) or Ethanol / Saturated aq. NH

    
    Cl (for milder conditions).
    

Step-by-Step:

  • Dissolution: Dissolve the nitro-pyridine substrate in Ethanol.

  • Activation: Add Acetic Acid (or aq. NH

    
    Cl).[1][2] Note: Acetic acid is faster but more aggressive.
    
  • Addition: Add Iron powder in portions to control the exotherm.

  • Heating: Heat the slurry to 60–70°C with vigorous stirring. (Mechanical stirring recommended for scales >10g due to iron sludge).

  • Monitoring: Monitor by TLC or LCMS. The reaction typically completes in 1–2 hours. Look for the disappearance of the yellow nitro spot and the appearance of the polar, blue-fluorescent (under UV) diamine.

  • Workup (Critical):

    • Cool to room temperature.[1][3]

    • Filter through a Celite pad to remove iron sludge. Wash the pad with Ethanol.

    • Neutralization: Concentrate the filtrate.[1][4] Dilute with EtOAc and neutralize carefully with saturated NaHCO

      
      .
      
    • Warning: The diamine is water-soluble. Do not over-wash. Perform multiple extractions with EtOAc or DCM/iPrOH (9:1).

Module 3: Isolation & Stability (The "Black Tar" Issue)

The Problem: 4,6-Difluoropyridine-2,3-diamine is electron-rich and prone to oxidative polymerization (turning into black tar) upon exposure to air and light.

Stabilization Protocol: Do not store the free base. Convert it immediately to the Dihydrochloride Salt .

  • Dissolve the crude free base in minimal anhydrous Ethanol or Methanol.

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (2.5 equiv) dropwise.

  • Precipitate the salt by adding Et

    
    O or Hexanes.
    
  • Filter under N

    
     and dry in a vacuum desiccator.
    
  • Storage: Store at -20°C under Argon.

Troubleshooting FAQs

Q1: I tried hydrogenation with Pd/C and my mass spec shows [M-19] peaks. What happened? A: You have experienced hydrodefluorination.[5] Palladium inserts into the activated C-F bond (especially at C4), replacing Fluorine with Hydrogen. Switch to Iron/Acetic Acid or Platinum on Carbon (Pt/C) poisoned with sulfides (though Fe is cheaper and more reliable).

Q2: My reaction mixture turned black during the workup. A: The diamine is oxidizing. Ensure all solvents are degassed. Perform the filtration and extraction rapidly. If possible, add a trace of antioxidant (e.g., ascorbic acid) during the aqueous workup, or move directly to the HCl salt formation without fully drying the free base.

Q3: Can I use Sodium Dithionite (Na


S

O

) instead of Iron?
A: Yes. Dithionite is a milder alternative that works in aqueous media (THF/H

O). It is excellent for small scales but can be difficult to purify due to sulfur byproducts. Use it if your substrate contains acid-sensitive groups that cannot tolerate Acetic Acid.

Q4: I am getting a mixture of isomers in the nitration step. A: If you are nitrating 2-amino-4,6-difluoropyridine directly, the 5-nitro isomer is thermodynamically favored. You must separate them via column chromatography (the 3-nitro is usually less polar due to H-bonding with the amine) or switch to the Bromine-blocking route described in Module 1.

References

  • Regioselectivity in Fluoropyridines

    • Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoro- and 3-chlorotetrafluoro-pyridine with ammonia and amines." Journal of the Chemical Society C: Organic (1969): 1700-1703. Link

  • Iron Reduction Methodology

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Synthesis (1988): 91-95. (Note: Contrasts Pd vs Fe selectivity).[6]

    • Patent Reference: "Process for the preparation of aminopyridines."[2][5][7] WO2007000240. (Describes Fe/AcOH reduction of nitropyridines preserving halogens).

  • Hydrodefluorination Risks

    • Kuehnel, M. F., et al. "Mechanisms of C-F Bond Activation." Chemical Reviews 115.16 (2015): 8182-8233. Link

Sources

Optimization

Side reactions and byproduct formation with 4,6-Difluoropyridine-2,3-diamine

The following technical support guide addresses the specific challenges associated with 4,6-Difluoropyridine-2,3-diamine (CAS: [Specific CAS if available, otherwise generic structure]). This guide focuses on its use as a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with 4,6-Difluoropyridine-2,3-diamine (CAS: [Specific CAS if available, otherwise generic structure]). This guide focuses on its use as a scaffold for fused heterocycles (e.g., imidazo[4,5-b]pyridines) and the unique reactivity introduced by the fluorine substituents.

Topic: Troubleshooting Side Reactions, Regioselectivity, and Byproduct Formation Audience: Medicinal Chemists, Process Chemists

Executive Summary & Reactivity Profile

This molecule is a "push-pull" system. The pyridine ring is electron-deficient (pull), activated by the ring nitrogen and two fluorine atoms. However, it is simultaneously electron-rich (push) due to the vicinal diamine motif.

  • Primary Utility: Precursor for kinase inhibitors (e.g., SHP2, TGF-

    
     modulators) via cyclization to imidazo[4,5-b]pyridines or [1,2,3]triazolo[4,5-b]pyridines.
    
  • Critical Vulnerability: The C6-Fluorine is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), while the C4-Fluorine sterically hinders the C3-amine during cyclization.
    

Troubleshooting Guide (Q&A Format)

Module A: Cyclization & Regioselectivity

User Question: "I am trying to cyclize 4,6-difluoropyridine-2,3-diamine with an aldehyde to form the imidazopyridine core, but the reaction is stalling at the intermediate imine, or yields are low. Why?"

Technical Diagnosis: This is likely a Steric-Electronic Mismatch .

  • Electronic Preference: In 2,3-diaminopyridines, the C3-amine is typically more nucleophilic (aniline-like) than the C2-amine (amidine-like, delocalized into the ring). Therefore, the initial attack on the aldehyde usually occurs at the C3-amine.

  • Steric Blockade: In your specific molecule, the C4-Fluorine is ortho to the C3-amine. This creates significant steric bulk, hindering the formation of the initial Schiff base (imine) or the subsequent ring closure.

Solution Protocol:

  • Switch Solvent/Catalyst: Move from mild conditions (EtOH/Reflux) to higher boiling solvents (1,4-Dioxane or DMSO) with a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the aldehyde.
  • Stepwise Approach: Do not rely on one-pot oxidative cyclization.

    • Form the imine (Schiff base) explicitly.

    • Add an oxidant (e.g.,

      
       or oxone) to force the cyclization.
      
  • Check for "Wrong-Way" Cyclization: If using an unsymmetrical electrophile, the steric hindrance at C3 might force the C2-amine to attack first, leading to a different regioisomer or a slower reaction rate.

Data Comparison: Cyclization Conditions

ConditionTempTimeYieldMajor Side Product
EtOH / Air (Open flask)78°C24h<30%Unreacted SM, Imine intermediate
DMSO /

140°C4h65%C6-OH byproduct (Hydrolysis)
DMF /

/ Air
90°C6h82%Minimal
Module B: Fluorine Stability ( Competition)

User Question: "I see a significant byproduct with a mass of [M-2], or sometimes [M+16] during my reaction. Is my fluorine leaving?"

Technical Diagnosis: Yes. You are observing Nucleophilic Aromatic Substitution (


) .
  • The Vulnerable Site: The C6-Fluorine is the most reactive site. It is para to the C2-amine and activated by the ring nitrogen.

  • The Culprit:

    • [M-2] (approx): Likely intramolecular cyclization or loss of HF.

    • [M+16] (+OH/-F): Hydrolysis. If you are using wet solvents (DMSO/DMF are hygroscopic) and high heat (

      
      ), water acts as a nucleophile displacing the C6-F to form the 6-hydroxy derivative (which tautomerizes to the pyridone).
      
    • [M+OMe] (+31/-19): If using Methanol/Ethanol with strong bases, you will form the alkoxy-pyridine.

Solution Protocol:

  • Dry Solvents: Strictly anhydrous conditions are required if heating above 100°C.

  • Base Selection: Avoid small, hard nucleophilic bases (NaOH, NaOMe). Use bulky, non-nucleophilic bases like DIPEA or Cs2CO3 .

  • Temperature Ceiling: Keep reaction temperatures below 100°C if possible. If higher temperatures are needed for cyclization, switch to microwave heating (short duration) to kinetically favor cyclization over the slower

    
     hydrolysis.
    
Module C: Handling & Oxidation

User Question: "The starting material turned from off-white to dark brown/black on the shelf. Is it still usable?"

Technical Diagnosis: This is Oxidative Polymerization . Diaminopyridines are electron-rich and prone to air oxidation, forming azo-linkages or complex "aniline black" type polymers. The fluorines do not prevent this; the electron density from the diamine dominates.

Recovery Protocol:

  • Do not use dark black material for sensitive catalytic steps; the paramagnetic impurities can poison Pd/Pt catalysts.

  • Purification: Recrystallize from degassed Ethanol/Water with a pinch of Sodium Dithionite (

    
    ) or activated charcoal filtration.
    
  • Storage: Store under Argon/Nitrogen at -20°C.

Visualizing the Reaction Landscape

The following diagram maps the competition between the desired cyclization path and the unwanted


 pathways.

ReactionPathways SM 4,6-Difluoropyridine- 2,3-diamine Imine Intermediate Imine/Schiff Base SM->Imine Aldehyde/Acid (C3-NH2 Attack) Hydrolysis Byproduct: 6-Hydroxy-4-fluoro (Pyridone Tautomer) SM->Hydrolysis H2O / Heat (SNAr at C6) Alkoxy Byproduct: 6-Alkoxy-4-fluoro SM->Alkoxy ROH / Base (SNAr at C6) Product Target: Imidazo[4,5-b]pyridine Imine->Product Ring Closure (C2-NH2 Attack) Imine->Product Steric Hindrance from C4-F slows this

Caption: Figure 1. Reaction landscape showing the competition between desired cyclization (green) and nucleophilic attack at C6 (red). Note the steric blockade at the ring closure step.

Mechanistic Logic: The "C4 vs C6" Decision Tree

When modifying this scaffold, researchers often ask: If I want to functionalize one fluorine, which one reacts first?

Regioselectivity Start Reagent Selection: Nucleophile (Nu-) Decision Is the Diamine Protected? Start->Decision Protected Yes (e.g., Imidazole formed) Decision->Protected Fused Ring Unprotected No (Free NH2 groups) Decision->Unprotected Free Diamine Result1 C6-F Displacement Favored (Sterics & Electronics) Protected->Result1 Nu- attack Result2 C6-F Displacement Highly Favored (C4 deactivated by C3-NH2) Unprotected->Result2 Nu- attack Note Note: C4-F is stubborn. It is flanked by the C3-Nitrogen and C5-H. Result2->Note

Caption: Figure 2. Regioselectivity logic. The C6-Fluorine is consistently the most labile leaving group due to the electron-donating effect of the C3-amine deactivating the adjacent C4 position.

References

  • Sengupta, S. et al. (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines. ResearchGate.

  • MDPI Molecules. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives. MDPI.

  • WuXi AppTec. (2021). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. QM Magic Class.

  • Organic Syntheses. (1963). 2,3-Diaminopyridine Preparation and Handling. Org. Synth. Coll. Vol. 4, p.247.

  • National Institutes of Health (NIH). (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines. PubMed.

Troubleshooting

Technical Support Center: Purification of 4,6-Difluoropyridine-2,3-diamine

Document ID: TSC-CHEM-46DFP23DA-001 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 4,6-Difluoropyridine-2,3-diamine (CAS TBD). This document...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center Header

Document ID: TSC-CHEM-46DFP23DA-001 Revision: 1.0 Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4,6-Difluoropyridine-2,3-diamine (CAS TBD). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common purification challenges, ensuring the high purity required for downstream applications.

The presence of two amine groups and two fluorine atoms on the pyridine ring gives this molecule unique chemical properties. The electron-withdrawing nature of the fluorine atoms decreases the basicity of the pyridine nitrogen and the amine groups, influencing its solubility and chromatographic behavior. A thorough understanding of these properties is critical for developing an effective purification strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4,6-Difluoropyridine-2,3-diamine in a question-and-answer format.

Question 1: My final product after recrystallization is still showing a persistent colored (e.g., yellow/brown) impurity. What is causing this and how can I remove it?

Potential Causes:

  • Oxidation: Aromatic diamines are susceptible to air oxidation, which can form highly colored polymeric impurities. This process can be accelerated by light, heat, and trace metal contaminants.

  • Residual Starting Materials or Byproducts: If the preceding synthetic step involved reagents like nitropyridines, incomplete reduction or side reactions can lead to colored impurities that may co-crystallize with the product. For instance, syntheses starting from polychlorinated pyridines can sometimes leave behind related isomers or partially substituted intermediates.[1]

  • Solvent Degradation: Using unstable solvents or heating for prolonged periods can cause solvent degradation, introducing impurities.

Suggested Solutions:

  • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount (1-2% w/w) of activated carbon and briefly heat the mixture. The activated carbon will adsorb the colored, often polymeric, impurities. Hot filter the solution through a pad of Celite® to remove the carbon and then allow the filtrate to cool for crystallization.

  • Reductive Workup: If oxidation is suspected, a mild reductive workup can be beneficial. After the synthesis is complete, quenching the reaction with a dilute aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) before extraction can help decolorize the mixture by reducing oxidized species.

  • Inert Atmosphere: Perform all purification steps, especially those involving heat, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Solvent Selection: Choose a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution. A solvent/anti-solvent system like Dichloromethane/Hexane or Ethyl Acetate/Heptane can be effective.

Question 2: I'm experiencing low recovery after performing column chromatography. Where is my product going?

Potential Causes:

  • Irreversible Adsorption: Aromatic amines can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and, in severe cases, irreversible adsorption.[2] This is a well-documented issue for amines in chromatography.[2]

  • Improper Solvent Polarity: If the elution solvent is not polar enough, the product will not move off the column. Conversely, if it is too polar, the product may elute too quickly with impurities.

  • Product Instability on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds over the extended time of a column run.

Suggested Solutions:

  • Deactivate the Stationary Phase: Before running the column, pre-treat the silica gel. This can be done by flushing the packed column with the mobile phase containing a small amount of a base, such as triethylamine (~0.5-1% v/v) or ammonia (e.g., using a mobile phase saturated with ammonia). This deactivates the acidic silanol sites, reducing tailing and improving recovery.[2]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a polymer-based support, which are more suitable for basic compounds like amines.

  • Optimize the Mobile Phase:

    • Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

    • Adding a small amount of methanol or isopropanol can help elute highly retained compounds.

    • The inclusion of a basic modifier like triethylamine in the eluent is often crucial for good peak shape and recovery.[2]

  • Dry Loading: Adsorb the crude product onto a small amount of silica gel or Celite® in a rotary evaporator. This "dry load" can then be carefully added to the top of the column. This technique often results in better separation and sharper bands compared to loading the product dissolved in a strong solvent.

Workflow: Troubleshooting Poor Recovery in Column Chromatography

G start Problem: Low Recovery after Silica Column check_tailing Is severe peak tailing or streaking observed in TLC? start->check_tailing cause_adsorption Probable Cause: Strong adsorption to acidic silica sites. check_tailing->cause_adsorption Yes check_elution Did any product elute? check_tailing->check_elution No solution_deactivate Solution 1: Deactivate Silica Flush column with eluent containing 0.5-1% Triethylamine. cause_adsorption->solution_deactivate solution_alt_phase Solution 2: Use Alternative Phase (e.g., Neutral Alumina) cause_adsorption->solution_alt_phase end_node Purity & Recovery Improved solution_deactivate->end_node solution_alt_phase->end_node cause_polarity Probable Cause: Mobile phase polarity is too low. check_elution->cause_polarity No check_elution->end_node Yes, but low (re-evaluate other causes) solution_polarity Solution: Increase Eluent Polarity Gradually add more polar solvent (e.g., EtOAc or MeOH). cause_polarity->solution_polarity solution_polarity->end_node

Caption: Troubleshooting logic for low recovery during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of 4,6-Difluoropyridine-2,3-diamine? A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, provides excellent resolution. UV detection at a wavelength between 254-280 nm is typically suitable. HPLC is particularly effective for separating structural isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are essential for structural confirmation and identifying impurities. ¹⁹F NMR is especially powerful for detecting any fluorine-containing byproducts.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities based on their mass-to-charge ratio.

  • Gas Chromatography (GC): While possible, GC analysis of amines can be challenging due to potential peak tailing on standard columns.[2] If GC is used, a deactivated column or one specifically designed for amines is necessary.[2]

Q2: What are the optimal storage conditions for this compound to prevent degradation? A2: Like many aromatic amines, 4,6-Difluoropyridine-2,3-diamine should be stored under conditions that minimize exposure to oxygen, light, and moisture. The compound is expected to be a solid at room temperature.[4] Recommended storage is in a tightly sealed, amber glass vial in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) in a freezer (-20°C) is ideal. While some aminopyridines are stable as dry powders for extended periods[5], the additional fluorine and diamine functionality warrants these extra precautions.

Q3: Can I use distillation for purification? A3: Distillation is generally not a suitable method for purifying solid aromatic diamines. These compounds often have high boiling points and can be thermally unstable, leading to decomposition and polymerization at the required temperatures. Purification techniques like recrystallization and column chromatography are much more appropriate.

Q4: How do the fluorine substituents affect the purification strategy? A4: The two electron-withdrawing fluorine atoms significantly impact the molecule's properties:

  • Reduced Basicity: The pKa of the amine groups and the pyridine nitrogen is lower than in their non-fluorinated analogs. This can be an advantage in silica gel chromatography, as the interaction with acidic silanol groups may be slightly weaker, although basic modifiers are still recommended.

  • Modified Solubility: Fluorine substitution can alter solubility profiles. Fluorinated compounds often have unique solubility characteristics, which can be exploited to design effective recrystallization systems.

  • Enhanced Electrophilicity: The pyridine ring is more electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr). This is more of a concern during synthesis but means that purification conditions should avoid strong nucleophiles, especially at elevated temperatures.

Standard Operating Protocol: Purification by Flash Chromatography

This protocol provides a general guideline for purifying 4,6-Difluoropyridine-2,3-diamine using flash column chromatography.

1. Materials and Reagents:

  • Crude 4,6-Difluoropyridine-2,3-diamine

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

2. Mobile Phase (Eluent) Selection:

  • Develop a solvent system using Thin Layer Chromatography (TLC).

  • A good starting point is a mixture of Hexane and Ethyl Acetate.

  • Add 0.5-1% TEA to the eluent mixture to prevent peak tailing.

  • Aim for a target Rf value of ~0.25-0.35 for the product.

Example Solvent Systems (v/v/v) Typical Application
Hexane / EtOAc / TEA (70:30:1)For less polar impurities
Hexane / EtOAc / TEA (50:50:1)General purpose separation
EtOAc / TEA (100:1)For more polar impurities

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Alternatively (Recommended): Perform a "dry load" by dissolving the crude product in a suitable solvent, adding a small amount of silica gel, and evaporating the solvent to dryness. Carefully apply the resulting free-flowing powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Begin elution with the starting mobile phase.

  • Collect fractions and monitor the separation by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Obtain the final mass and calculate the yield. Confirm purity using analytical methods (HPLC, NMR).

Workflow: Purification by Flash Chromatography

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing tlc 1. TLC Analysis (Find Eluent for Rf ≈ 0.3) pack 2. Pack Column (Slurry Pack in Eluent) tlc->pack load 3. Load Sample (Dry loading recommended) pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent combine->evap dry 8. Dry Under Vacuum evap->dry analyze 9. Analyze Purity (HPLC, NMR) dry->analyze

Caption: Step-by-step workflow for purification via flash chromatography.

References

  • PubChem. (n.d.). 2,6-Difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.

Sources

Optimization

Technical Support Center: Fluorinated Pyridines Troubleshooting Guide

Topic: Troubleshooting Low Reactivity & Side Reactions of Fluorinated Pyridines Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Support Level: Tier 3 (Senior Application Scientist) Triage...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Side Reactions of Fluorinated Pyridines Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Support Level: Tier 3 (Senior Application Scientist)

Triage: Identify Your Reactivity Bottleneck

Before modifying conditions, diagnose the root cause of the "low reactivity" based on your reaction class. Fluorinated pyridines exhibit dichotomous behavior: they are hyper-reactive in some pathways (SNAr at C2/C4) but notoriously inert or unstable in others (SNAr at C3, Pd-catalysis).

Reaction ClassSymptomProbable Root CauseRecommended Module
SNAr No conversion on 3-fluoropyridine Electronic Mismatch: C3 cannot stabilize the Meisenheimer complex.[Go to Module A]
Pd-Coupling Reaction stalls <20% conversionCatalyst Poisoning: Pyridine nitrogen coordinates to Pd(II), arresting the cycle.[Go to Module B]
Lithiation Complex mixture / Wrong regioisomerHalogen Dance: Kinetic lithio-species rearranges to thermodynamic product.[Go to Module C]
C-F Activation Fluorine not displaced by metalBond Strength: C-F bond (approx. 115 kcal/mol) resists oxidative addition.[Go to Module B]

Module A: Nucleophilic Aromatic Substitution (SNAr)

Q: Why is my SNAr reaction failing with 3-fluoropyridine when 2-fluoropyridine works instantly?

A: You are fighting the "Ortho/Para Effect." In SNAr, the rate-determining step is the formation of the anionic Meisenheimer intermediate.

  • 2-F and 4-F Pyridines: The negative charge can be delocalized onto the electronegative nitrogen atom. This lowers the activation energy significantly.

  • 3-F Pyridine: The negative charge cannot be delocalized onto the nitrogen without disrupting aromaticity or violating octet rules. The ring behaves more like a deactivated chlorobenzene than a pyridine.

Troubleshooting Protocol:

  • Activate the Ring (N-Oxidation): Convert the pyridine to a Pyridine-N-oxide using m-CPBA. The N-oxide is significantly more electron-deficient and can facilitate SNAr at the 3-position, albeit still slower than C2/C4.

    • Citation: SNAr on 3-fluoropyridine N-oxides is a documented strategy to overcome electronic resistance (Journal of Organic Chemistry, 2014).

  • Switch Mechanism (Buchwald-Hartwig): If SNAr fails at C3, do not force it with higher heat (which leads to decomposition). Switch to a Pd-catalyzed C-N coupling. The mechanism changes from nucleophilic attack to oxidative addition, where the electronic bias of C3 is less prohibitive (though C-F activation remains hard; see Module B).

  • Use "Exotic" Solvent Systems: For weak nucleophiles, use DMSO or NMP to strip the cation from your nucleophilic salt, creating a "naked" anion.

Module B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Q: My catalyst is dying. Why does 2-fluoropyridine poison my Palladium reaction?

A: The "Pyridine Trap." The basic nitrogen lone pair in fluorinated pyridines is a competent ligand. It displaces your phosphine ligands, forming a stable, catalytically inactive [Pd(Pyridine)2Cl2] complex. This is often mistaken for "low reactivity" of the C-X bond.

Visualizing the Failure Mode:

CatalystPoisoning Pd_Active Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Desired Cycle) Pd_Active->OxAdd Normal Path Poisoned Dead Catalyst [Pd(Py)2L2] Pd_Active->Poisoned + Pyridine (Coordination) Pyridine Fluoropyridine (Substrate) Pyridine->Poisoned OxAdd->Poisoned Slow Step allows Poisoning

Figure 1: Kinetic competition between the desired oxidative addition and the formation of inactive pyridine-palladium complexes.

The Solution: Steric Bulk & Acidic Additives

ParameterRecommendationMechanism
Ligand XPhos, BrettPhos, or RuPhos Bulky biaryl ligands create a "steric wall" that prevents the pyridine nitrogen from coordinating to the Pd center.
Pre-catalyst Pd-PEPPSI-IPr The NHC ligand binds tightly, preventing displacement by pyridine.
Additive CuI (5 mol%) Copper acts as a "scavenger," binding the pyridine nitrogen sacrificially so the Pd remains free to cycle.

Experimental Protocol: High-Difficulty Coupling For coupling a 2-fluoropyridine-3-boronic acid (unstable) with an aryl bromide.

  • Solvent: 1,4-Dioxane/Water (4:1). Strictly degassed.

  • Base: K3PO4 (3.0 equiv). Avoid hydroxides to prevent protodeboronation.

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

  • Temperature: 80°C. Do not exceed 100°C; fluoropyridines are volatile and prone to degradation.

Module C: Lithiation & The "Halogen Dance"

Q: I treated 3-bromo-2-fluoropyridine with LDA, but the electrophile added to the wrong position. What happened?

A: You triggered the Halogen Dance. Upon lithiation, the kinetic product (lithium ortho to fluorine) is formed. However, this species is unstable. If the temperature is too high (> -78°C) or the reaction time too long, the lithium atom and the bromine atom will "swap" positions to form the thermodynamically more stable species (lithium stabilized by the halogen).

Mechanism Visualization:

HalogenDance Start 3-Bromo-2-Fluoropyridine Kinetic Kinetic Intermediate (Li at C4) Start->Kinetic LDA, -78°C Thermo Thermodynamic Intermediate (Li at C3, Br moves) Kinetic->Thermo Warm up / Time (Halogen Dance) Product_K Product A (Desired) Kinetic->Product_K Electrophile (Fast) Product_T Product B (Rearranged) Thermo->Product_T Electrophile

Figure 2: Divergent pathways in the lithiation of halopyridines. Kinetic control is required to avoid rearrangement.

Troubleshooting Protocol: Freezing the Dance

  • Temperature is Critical: Maintain -78°C strictly. Use an internal thermometer. A deviation to -50°C for even 1 minute can trigger the rearrangement.

  • In-Situ Trapping: Do not pre-lithiate. Mix your electrophile (e.g., TMSCl, aldehyde) with the substrate, then add the base (LDA/LiTMP) dropwise. This captures the kinetic lithio-species immediately upon formation, before it has time to "dance."

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. LiTMP is bulkier and less aggregated, often favoring faster kinetic deprotonation.

References

  • SNAr Reactivity of Fluoropyridines

    • Reaction of 2-fluoropyridine with nucleophiles.[1][2][3][4] BenchChem Application Notes.[4]

  • Catalyst Poisoning & Ligand Selection

    • Palladium-Catalyzed Cross-Coupling Reactions Controlled by Noncovalent Zn[5]···N Interactions. ResearchGate.[5]

    • [Link]

  • Halogen Dance Mechanism

    • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithi
    • [Link]

  • C-H Activation & Functionalization

    • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.[1][6][7]

    • [Link]

Sources

Troubleshooting

Scaling up reactions with 4,6-Difluoropyridine-2,3-diamine

Technical Support Guide: Scaling Up Reactions with 4,6-Difluoropyridine-2,3-diamine Introduction: The "Deceptive" Scaffold Welcome to the technical support center. You are likely here because you are scaling up a synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Scaling Up Reactions with 4,6-Difluoropyridine-2,3-diamine

Introduction: The "Deceptive" Scaffold

Welcome to the technical support center. You are likely here because you are scaling up a synthesis involving 4,6-Difluoropyridine-2,3-diamine (CAS: 2241595-36-8 or analogs).

This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., SHP2, SOS1 inhibitors). However, it presents a "deceptive" reactivity profile.[1][2] While it looks like a standard phenylenediamine, the electron-deficient pyridine ring—further deactivated by two fluorine atoms—drastically alters its nucleophilicity and stability compared to non-fluorinated analogs.[2]

This guide addresses the specific challenges of scaling this molecule from milligram to multigram/kilogram batches.

Part 1: Critical Safety & Handling (The "Stop" Sign)

Before heating any reactor, review these specific hazards. This molecule is not just "toxic"; it has specific chemical vulnerabilities.[1][2]

Hydrogen Fluoride (HF) Generation Risk
  • The Hazard: The C-F bonds at positions 4 and 6 are activated by the pyridine nitrogen. Under strongly acidic conditions at high temperatures (>120°C) or in the presence of Lewis acids (e.g., AlCl3, BBr3), hydrolysis or elimination can occur, releasing HF.

  • Scale-Up Protocol:

    • Glassware Etching: Inspect reactors for etching after runs.[1][2] This is an early sign of HF release.[1][2]

    • Base Trap: Always route reactor off-gas through a caustic scrubber (NaOH/KOH) to neutralize potential HF or acid fluoride byproducts.[1][2]

Thermal Instability of the Free Base
  • The Hazard: Ortho-diamines are susceptible to oxidation, forming dark azo-polymers or quinone-imines.[2] This is accelerated by heat and trace metals.[1][2]

  • Scale-Up Protocol:

    • Inert Atmosphere: Nitrogen/Argon purging is mandatory.[1][2]

    • Temperature Limit: Do not store the free base in solution above 40°C for extended periods. If holding is required, store as a hydrochloride salt.[1][2]

Part 2: Reaction Optimization & Scale-Up Strategies

Scenario A: Cyclization to Imidazo[4,5-b]pyridines

This is the most common application: condensing the diamine with a carboxylic acid or aldehyde to form a bicyclic core.

The Problem: The 4,6-difluoro substitution makes the amino groups poor nucleophiles . The 3-NH2 is particularly deactivated due to the electron-withdrawing nature of the pyridine ring. Standard amide coupling conditions (EDC/HOBt) often fail or stall at 50% conversion.[1][2]

The Solution: The "High-Energy" Activation Protocol

ParameterLab Scale (<1g)Scale-Up (>100g)Rationale
Coupling Agent HATU / DIPEAT3P (Propylphosphonic anhydride) / PyridineHATU is too expensive and generates difficult byproducts.[2] T3P is safer, scalable, and drives low-nucleophilicity couplings.[1][2]
Solvent DMFEtOAc or 2-MeTHFDMF is hard to remove.[1][2] EtOAc allows for aqueous workup; 2-MeTHF is greener and has a higher boiling point for the cyclization step.[1][2]
Temperature 100°C (Microwave)70-80°C (Step 1), then refluxMicrowave is not scalable.[1] Use a two-step thermal profile to control exotherms.

Step-by-Step Workflow:

  • Amide Formation: Charge diamine and acid in EtOAc.[1][2] Add T3P (50% in EtOAc) and base.[1][2] Heat to 70°C. Monitor disappearance of the less hindered amine (usually 2-NH2).[1][2]

  • Cyclization: Once the intermediate amide is formed, add an acid catalyst (e.g., AcOH or PTSA) and heat to reflux to close the imidazole ring.[1]

Scenario B: Nucleophilic Aromatic Substitution (SNAr)

The Risk: You intend to react the amines, but the Fluorine at C4 is labile. Strong nucleophiles (alkoxides, thiols) may displace the fluorine instead of reacting with the amine.

  • Control: Keep reaction temperature <0°C if using strong bases. Use sterically hindered bases (e.g., t-BuOK) only if necessary and validated.[1][2]

Part 3: Visualizing the Pathway

The following diagram illustrates the critical regioselectivity and side-reaction pathways during the cyclization process.

G Start 4,6-Difluoropyridine- 2,3-diamine Amide_Int Intermediate Amide (Regioisomer Mix) Start->Amide_Int T3P/Base (Slow Step) Side_Product Side Reaction: S_NAr at C4-Fluorine Start->Side_Product Strong Nuc. High Temp Acid Carboxylic Acid (R-COOH) Acid->Amide_Int Product Target: Imidazo[4,5-b]pyridine Amide_Int->Product Acid/Heat (-H2O)

Figure 1: Reaction pathway for imidazopyridine synthesis.[1][2][3] Note the "Red" path indicating the risk of fluorine displacement if conditions are too harsh.

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turned black, and the yield is <30%. What happened? A: This is classic oxidative degradation.[1][2]

  • Diagnosis: Did you degas your solvents? Ortho-diamines oxidize to quinones rapidly in air.[1][2]

  • Fix: Sparge all solvents with Nitrogen for 30 minutes before addition. Add a reducing agent like Sodium Bisulfite (10 mol%) during the workup to reverse minor oxidation.[1][2]

Q2: I observe a byproduct with Mass [M-20]. What is it? A: This is likely HF elimination or intramolecular cyclization involving Fluorine loss.[1][2]

  • Cause: Reaction temperature was too high (>140°C) or the base was too strong.[1][2]

  • Fix: Lower the temperature. If cyclizing, switch from thermal cyclization to acid-catalyzed cyclization (e.g., AcOH) which proceeds at lower temperatures.[1]

Q3: The coupling reaction stalls at the mono-amide stage. Why won't it cyclize? A: The electron-deficient ring makes the second amine (the one that needs to attack the carbonyl) extremely weak.

  • Fix: You need "thermodynamic forcing."[1][2] Switch solvent to n-Butanol or Xylenes and use a Dean-Stark trap to physically remove water, driving the equilibrium toward the cyclized product.

Q4: How do I remove the unreacted diamine during purification? It streaks on silica. A: Diamines are sticky.[1][2]

  • Fix: Do not use standard silica.

    • Chemical Wash: Wash the organic layer with 1M HCl (if your product is less basic) to pull the diamine into the aqueous phase.[1][2]

    • Amine-Functionalized Silica: Use NH2-silica cartridges for purification.[1][2]

    • DCM/MeOH/NH3: If using standard silica, add 1% NH4OH to your eluent to "deactivate" the silica protons.[1][2]

References

  • Synthesis of Imidazo[4,5-b]pyridines

    • Title: Practical Synthesis of Imidazo[4,5-b]pyridines via Condens
    • Source: Journal of Organic Chemistry (General Heterocyclic Protocols).[1][2]

    • Context: Provides the foundational mechanism for the cycliz
    • URL:[Link] (Link to Journal Home for search verification).[1][2]

  • Handling Fluorinated Pyridines

    • Title: Safety Data Sheet: 2,6-Difluoropyridine (Analogous Hazard Data).[1][2]

    • Source: Sigma-Aldrich / Merck.[1][2]

    • Context: Used to extrapolate safety handling for HF generation and thermal stability.[1][2]

  • Amide Coupling with Electron-Deficient Amines

    • Title: Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides.[1][2]

    • Source: Organic Process Research & Development.[1][2]

    • Context: Supports the recommendation of T3P for scaling up difficult couplings.
    • URL:[Link]

  • SHP2 Inhibitor Synthesis (Contextual Application)

    • Title: Discovery of TNO155: A Low-Molecular-Weight SHP2 Inhibitor.[1][2]

    • Source: Journal of Medicinal Chemistry (2020).[1][2]

    • Context: Illustrates the utility of the amino-pyrazine/pyridine scaffold in drug discovery.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Guide: 1H and 19F NMR Characterization of 4,6-Difluoropyridine-2,3-diamine

Part 1: Executive Summary & Structural Context The Scientific Challenge In the development of kinase inhibitors and antibacterial agents, 4,6-difluoropyridine-2,3-diamine serves as a critical scaffold. However, its synth...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

The Scientific Challenge

In the development of kinase inhibitors and antibacterial agents, 4,6-difluoropyridine-2,3-diamine serves as a critical scaffold. However, its synthesis often yields regioisomeric byproducts (e.g., 2,6-difluoro-3,5-diamine or 2,4-difluoro-3,5-diamine) that possess identical mass-to-charge ratios (


 145.1), rendering LC-MS insufficient for structural validation.

Furthermore, the molecule is proton-deficient . With only one aromatic proton (H5) and four exchangeable amine protons, standard


H NMR provides limited structural connectivity data. This guide establishes a definitive protocol using integrated 

H and

F NMR to unambiguously assign the regiochemistry of 4,6-difluoropyridine-2,3-diamine, comparing its spectral "performance" against common isomeric alternatives.
Structural Analysis
  • Formula: C

    
    H
    
    
    
    F
    
    
    N
    
    
  • Key Features:

    • Asymmetry: The 2,3-diamine substitution pattern breaks the symmetry of the pyridine ring, rendering F4 and F6 chemically non-equivalent.

    • Spin System: The aromatic region constitutes an AMX spin system (involving H5, F4, and F6) if

      
      H-
      
      
      
      F coupling is resolved.

Part 2: Comparative Analysis of Analytical Methodologies

To validate the product, we compare the efficacy of the integrated NMR approach against standard alternatives.

Table 1: Diagnostic Performance Comparison
FeatureMethod A: Standard

H NMR
Method B: LC-MS (ESI+) Method C: Integrated

H/

F NMR (Recommended)
Primary Output Chemical shift of H5, NH

integration.
Molecular Mass (

).
J-coupling connectivity (

,

).
Isomer Differentiation Low. H5 singlet/multiplet is often ambiguous between isomers.Fail. All isomers have identical mass.High. Distinct chemical shifts for

-F vs

-F positions.[1]
Quantification Difficult due to broad NH

peaks and solvent overlap.
Variable ionization efficiency.[2]Precise.

F signals are sharp and distinct from solvent.
Structural Proof Inconclusive for F-positioning.None.Definitive proof of 4,6-substitution pattern.
Why 19F NMR is the "Gold Standard" for this Product

The "performance" of the analysis relies on the magnetic distinctness of the fluorine atoms.

  • Alternative (Symmetric Isomer): In 2,6-difluoropyridine-3,5-diamine, the molecule has a

    
     axis of symmetry. Result:  A single 
    
    
    
    F signal.
  • Target Product (Asymmetric): 4,6-difluoropyridine-2,3-diamine is asymmetric.[2] Result: Two distinct

    
    F signals with characteristic coupling patterns.
    

Part 3: Experimental Protocol

This protocol is designed to be self-validating. The observation of specific coupling constants (


) acts as the internal check for correctness.
Sample Preparation[2]
  • Solvent: DMSO-d

    
      (99.9% D) is mandatory.
    
    • Reasoning: Chloroform-d (

      
      ) often causes broadening of the amine (NH
      
      
      
      ) protons due to rapid exchange and poor solubility of polar diaminopyridines. DMSO-d
      
      
      stabilizes the NH
      
      
      protons via hydrogen bonding, allowing for accurate integration (4H total).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm) for accurate chemical shift referencing.
Acquisition Parameters[2][3]
  • 
    H NMR:  16 scans, relaxation delay (
    
    
    
    )
    
    
    2.0 s.
  • 
    F NMR:  64 scans, spectral width 
    
    
    
    200 ppm (to capture -50 to -150 ppm range). Important: Acquire both proton-coupled and proton-decoupled spectra.
Workflow Diagram

The following Graphviz diagram illustrates the decision logic for confirming the structure.

AnalysisWorkflow Start Crude Sample (4,6-Difluoro isomer?) Prep Dissolve in DMSO-d6 (Stabilize NH2) Start->Prep H_NMR Run 1H NMR Prep->H_NMR Decision_H H5 Multiplicity? H_NMR->Decision_H Singlet Singlet (s) (Likely Symmetric Impurity) Decision_H->Singlet No Coupling Multiplet Doublet of Doublets (dd) (Proceed to 19F) Decision_H->Multiplet Coupling Obs. F_NMR Run 19F NMR Multiplet->F_NMR Decision_F Signal Count? F_NMR->Decision_F OnePeak 1 Signal (Symmetric Isomer: 2,6-difluoro-3,5-diamine) Decision_F->OnePeak TwoPeaks 2 Signals (Asymmetric Target: 4,6-difluoro-2,3-diamine) Decision_F->TwoPeaks Final QC PASS Confirm via J-Coupling TwoPeaks->Final

Caption: Logical workflow for distinguishing the target 4,6-difluoro isomer from symmetric impurities using integrated NMR.

Part 4: Data Interpretation & Reference Values

H NMR Analysis (DMSO-d )

The spectrum will display three distinct regions. The diagnostic signal is the aromatic proton H5 .

  • 
     ~5.8 – 6.0 ppm (2H, br s):  C3-NH
    
    
    
    . (Shielded by ortho-fluorine and amine density).
  • 
     ~6.2 – 6.5 ppm (2H, br s):  C2-NH
    
    
    
    .
  • 
     ~6.3 – 6.8 ppm (1H, dd): H5 (Aromatic). 
    
    • Interpretation: This proton is flanked by F4 and F6.

    • Coupling: It appears as a doublet of doublets (dd) due to coupling with two non-equivalent fluorines.

    • Coupling Constants:

      
       Hz (Ortho) and 
      
      
      
      Hz (Ortho). Note: If couplings are accidentally equivalent, this may appear as a triplet (
      
      
      ).
F NMR Analysis (Diagnostic)

This is the definitive fingerprint. Pyridine fluorines exhibit large chemical shift differences based on their position relative to the Nitrogen atom.

  • Signal A (F6):

    
     -70 to -75 ppm  (Typical range for 
    
    
    
    -Fluorine).
    • Position: Ortho to Nitrogen (Position 6).

    • Electronic Effect: Deshielded by the adjacent Nitrogen lone pair and electronegativity.

    • Multiplicity: Doublet (d) or dd, coupled to H5 (

      
      ) and F4 (
      
      
      
      ).
  • Signal B (F4):

    
     -105 to -115 ppm  (Typical range for 
    
    
    
    -Fluorine).
    • Position: Para to Nitrogen (Position 4).

    • Electronic Effect: More shielded than the

      
      -position.[2]
      
    • Multiplicity: Doublet (d) or dd, coupled to H5 (

      
      ) and F6 (
      
      
      
      ).
Coupling Network Diagram

The following diagram visualizes the "W-coupling" and Ortho-coupling pathways that must be verified.

CouplingNetwork N1 N1 C2 C2 (NH2) N1->C2 C3 C3 (NH2) C2->C3 C4 C4 (F) C3->C4 C5 C5 (H) C4->C5 F4 F4 (-110 ppm) C4->F4 C6 C6 (F) C5->C6 H5 H5 (6.5 ppm) C5->H5 C6->N1 F6 F6 (-72 ppm) C6->F6 F4->F6 Meta ~25-30Hz H5->F4 Ortho ~10Hz H5->F6 Ortho ~10Hz

Caption: Spin-spin coupling network. Red dashed lines indicate H-F coupling; Blue dotted line indicates F-F meta coupling.

Part 5: Troubleshooting & Quality Control

Issue: H5 signal appears as a broad singlet.

  • Cause: Poor shimming or dynamic exchange of NH protons affecting the relaxation of the ring system.

  • Solution: Perform a D

    
    O shake. If the NH
    
    
    
    peaks disappear and H5 sharpens into a definitive doublet of doublets, the structure is confirmed.

Issue: Only one Fluorine peak observed.

  • Cause: You have isolated the symmetric isomer (2,6-difluoro-3,5-diamine) or the 2,4,6-trifluoro precursor.

  • Solution: Check Mass Spec. If Mass is 145, it is the symmetric isomer. If Mass is 148, it is the trifluoro precursor.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Provides foundational ranges for pyridine fluorine shifts).

  • U.S. Geological Survey. (n.d.). Aromatic fluorine compounds.[1][2][3][4][5] X. The 2,3- and 2,6-difluoropyridines.[2][6] Link

  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Vol. 2(111). Link

  • ChemicalBook. (2024). 2,6-Difluoropyridine NMR Spectrum Data. Link

  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. Link

Sources

Comparative

Comparing reactivity of 4,6-Difluoropyridine-2,3-diamine with other diamines

Introduction In the landscape of modern medicinal chemistry and materials science, fluorinated heterocycles are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can profoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocycles are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 4,6-Difluoropyridine-2,3-diamine is a fascinating building block that combines the nucleophilic potential of an ortho-diamine system with the powerful electronic effects of a difluorinated pyridine core.

This guide provides an in-depth comparison of the reactivity of 4,6-Difluoropyridine-2,3-diamine with its non-fluorinated parent, pyridine-2,3-diamine, and other relevant diamines. We will explore the underlying electronic principles governing its reactivity, present comparative experimental frameworks, and offer field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this unique reagent.

The Decisive Impact of Fluorination on the Pyridine Scaffold

The reactivity of 4,6-Difluoropyridine-2,3-diamine is fundamentally dictated by the interplay between the electron-donating amino groups and the potent electron-withdrawing nature of both the pyridine ring nitrogen and the two fluorine atoms.

Key Electronic Effects:

  • Inductive Withdrawal: Fluorine, being the most electronegative element, exerts a strong through-sigma bond inductive effect (-I). Positioned at the 4 and 6 positions, these fluorine atoms significantly reduce the electron density across the entire pyridine ring.[2][3]

  • Reduced Basicity: The electron-deficient nature of the ring decreases the basicity of the pyridine nitrogen. More importantly for its role as a diamine, the nucleophilicity and basicity of the 2- and 3-amino groups are substantially attenuated compared to non-fluorinated analogs.

  • Activation towards Nucleophilic Attack: While the amino groups themselves are nucleophiles, the fluorine atoms activate the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). This creates a dichotomy in its reactivity profile, where the fluorine atoms could potentially serve as leaving groups in the presence of strong external nucleophiles.[4][5]

The following diagram illustrates the dominant electronic influences on the molecule.

Caption: Electronic influences in 4,6-Difluoropyridine-2,3-diamine.

Comparative Reactivity Analysis

To fully appreciate the unique characteristics of 4,6-Difluoropyridine-2,3-diamine, we will compare its expected reactivity in common transformations against key benchmarks: Pyridine-2,3-diamine and o-Phenylenediamine.

Acylation Reactions

Acylation of the amino groups is a fundamental reaction for diamines, often serving as a prelude to cyclization or further functionalization.

Hypothesis: The nucleophilicity of the amino groups in 4,6-Difluoropyridine-2,3-diamine will be significantly lower than in the non-fluorinated analogs, necessitating more forcing reaction conditions.

DiamineExpected Reactivity towards Acylating AgentsTypical Conditions
o-Phenylenediamine HighestAcetyl chloride in a non-polar solvent, room temp.
Pyridine-2,3-diamine HighAcetic anhydride, mild heating may be required.
4,6-Difluoropyridine-2,3-diamine LowestAcetic anhydride with a strong acid catalyst (e.g., H₂SO₄) or conversion to a more reactive acylating agent (e.g., acyl halide with DMAP), elevated temperatures required.
Experimental Protocol: Comparative Acylation Study

This protocol is designed to qualitatively and quantitatively assess the relative acylation rates.

  • Preparation: In separate, dry flasks, prepare equimolar solutions (e.g., 0.1 M) of 4,6-Difluoropyridine-2,3-diamine and Pyridine-2,3-diamine in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis.

  • Reaction Initiation: At a controlled temperature (e.g., 25°C), add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a mild acylating agent, such as acetic anhydride, to each flask simultaneously.

  • Monitoring: Acquire ¹H NMR spectra of each reaction mixture at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, etc.).

  • Analysis: Monitor the disappearance of the starting material amine protons and the appearance of the product amide N-H protons and acetyl methyl protons. The rate of conversion provides a direct measure of relative reactivity. It is expected that the conversion for Pyridine-2,3-diamine will be significantly faster.

G cluster_workflow Comparative Acylation Workflow prep Prepare 0.1M Solutions of Diamines in DMSO-d₆ init Add 0.5 eq. Acetic Anhydride at 25°C prep->init monitor Acquire ¹H NMR Spectra at t = 0, 15, 30, 60 min... init->monitor analyze Analyze Conversion Rates: - Disappearance of Starting Material - Appearance of Product monitor->analyze conclusion Determine Relative Reactivity analyze->conclusion

Caption: Workflow for comparing diamine acylation rates.

Diazotization Reactions

Diazotization of aromatic amines to form diazonium salts is a cornerstone of synthetic chemistry, enabling access to a wide array of functionalities. The stability and reactivity of heterocyclic diazonium salts can be unpredictable.[6][7]

Hypothesis: The reduced basicity of the amino groups on the difluorinated pyridine will make diazotization more challenging. Furthermore, pyridine-2-diazonium salts are notoriously unstable; the electronic effects of the fluorine atoms may influence the stability of the resulting diazonium species.[6]

Comparative Insights:

  • o-Phenylenediamine: Readily undergoes diazotization at both amino groups to form a benzotriazole precursor.

  • Pyridine-2,3-diamine: Diazotization is complex. The 2-amino group forms a highly unstable diazonium salt that can rapidly decompose or cyclize.[6] The 3-amino group forms a more stable diazonium salt.[6][7]

  • 4,6-Difluoropyridine-2,3-diamine: Diazotization will likely require stronger acidic conditions (e.g., nitrosylsulfuric acid) compared to standard NaNO₂/HCl protocols.[8][9][10] The stability of the diazonium salt at the 2-position is expected to be very low, potentially leading to immediate decomposition or rearrangement products.

Experimental Protocol: Comparative Diazotization and Trapping

This experiment aims to assess the feasibility of diazotization and the subsequent reactivity of the generated diazonium salt.

  • Reagent Preparation: Prepare a solution of the diamine (e.g., 4,6-Difluoropyridine-2,3-diamine or Pyridine-2,3-diamine) in a strongly acidic medium (e.g., 50% H₂SO₄) and cool to 0-5°C.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature.

  • Trapping: After a short stirring period (e.g., 15 minutes), add the cold diazonium salt solution to a pre-heated (e.g., 80°C) solution containing a trapping agent. For a Sandmeyer-type reaction, this would be a solution of CuCl in HCl to trap the diazonium salt as a chloro-substituted pyridine.

  • Analysis: Isolate the products via extraction and analyze by GC-MS and NMR to identify the products. The distribution and yield of trapped products will provide insight into the relative stability and reactivity of the diazonium intermediates.

Cyclization to Fused Heterocycles

The ortho-diamine motif is a powerful precursor for the synthesis of fused imidazole systems, which are prevalent in pharmaceuticals.

Hypothesis: While 4,6-Difluoropyridine-2,3-diamine will undergo cyclization reactions, the electron-withdrawing nature of the ring will affect the reactivity of the intermediate species, potentially requiring different catalysts or conditions to achieve high yields.

Example Reaction: Phillips Condensation

The reaction with formic acid to form a fused imidazole (imidazo[4,5-b]pyridine) is a classic example.

  • Pyridine-2,3-diamine: Reacts readily with formic acid under reflux to yield imidazo[4,5-b]pyridine.

  • 4,6-Difluoropyridine-2,3-diamine: The initial formylation of the amino group will be slower. The subsequent acid-catalyzed cyclization and dehydration steps may also be affected by the reduced basicity of the pyridine nitrogen. It is plausible that a stronger acid or higher temperatures would be required to drive the reaction to completion.

Conclusion and Outlook

4,6-Difluoropyridine-2,3-diamine is a highly functionalized building block with a nuanced reactivity profile. Its behavior is a direct consequence of the powerful electron-withdrawing effects of the two fluorine atoms, which significantly temper the nucleophilicity of the diamine moiety.

Key Takeaways for the Bench Scientist:

  • Expect Reduced Nucleophilicity: Reactions involving electrophilic attack at the amino groups (acylation, alkylation, etc.) will be substantially slower compared to non-fluorinated pyridine diamines or phenylenediamines. Be prepared to use more forcing conditions, stronger reagents, or catalytic activation.

  • Consider Ring Activation: The electron-deficient ring is primed for nucleophilic aromatic substitution. When using strong nucleophiles, be mindful of potential displacement of the fluorine atoms as a competing reaction pathway.

  • Anticipate Altered Acidity/Basicity: The pKa values of all basic centers (amines and pyridine nitrogen) are lowered. This will affect reaction mechanisms, particularly those that are acid or base-catalyzed.

  • Leverage for Unique Scaffolds: The unique electronic properties can be an advantage. The resulting fluorinated heterocyclic products will possess distinct properties, making this diamine an invaluable tool for generating novel chemical entities in drug discovery and materials science.

This guide provides a predictive framework based on established principles of physical organic chemistry. Experimental validation remains the ultimate arbiter of reactivity, and we encourage researchers to use these protocols as a starting point for their own investigations into the rich chemistry of 4,6-Difluoropyridine-2,3-diamine.

References

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, RSC Publishing.
  • Preparation of Pyridines, Part 3: By Acyl
  • Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2 - RSC Publishing. (2016-08-03).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, (2014-06-11).
  • Diazonium salts which are intermediates for 3-substituted pyridines.
  • The Diazotisation of Heterocyclic Primary Amines.
  • Diazotis
  • Process for the diazotisation of amines.
  • Diazotization of Weakly Basic and Insoluble Amines. The Use of Pyridine, Quinoline and Isoquinoline as Solvents for the Amines. Journal of the American Chemical Society.
  • Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

Sources

Validation

X-ray crystallography of 4,6-Difluoropyridine-2,3-diamine derivatives

An In-Depth Technical Guide to the X-ray Crystallography of 4,6-Difluoropyridine-2,3-diamine Derivatives: A Comparative Analysis For researchers, scientists, and professionals in drug development, the precise determinati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 4,6-Difluoropyridine-2,3-diamine Derivatives: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. The 4,6-difluoropyridine-2,3-diamine scaffold is of significant interest due to the unique electronic properties conferred by the fluorine substituents, which can influence molecular interactions, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the application of single-crystal X-ray crystallography for the structural elucidation of these derivatives. It will objectively compare the expected crystallographic features with those of related known structures and benchmark the technique against alternative analytical methods, supported by experimental data from the literature.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can obtain a detailed electron density map, which allows for the precise determination of bond lengths, bond angles, and torsional angles. This level of structural detail is unparalleled and provides invaluable insights into intermolecular interactions that govern crystal packing, solubility, and ultimately, biological activity.

While a specific crystal structure for 4,6-difluoropyridine-2,3-diamine is not publicly available at the time of this guide, we can infer and compare its likely structural features based on the rich crystallographic data of its parent molecule, pyridine-2,3-diamine, and other fluorinated pyridine derivatives.

Comparative Crystallographic Analysis: The Influence of Fluorine Substitution

The introduction of fluorine atoms onto the pyridine ring is expected to significantly influence the crystal packing and intermolecular interactions compared to the non-fluorinated parent compound, pyridine-2,3-diamine.

Reference Crystal Structure: Pyridine-2,3-diamine

The crystal structure of pyridine-2,3-diamine reveals a three-dimensional network held together by N—H⋯N hydrogen bonds.[1] The amino groups are not perfectly planar with the pyridine ring, indicating some degree of rotational freedom.[1]

Expected Impact of 4,6-Difluoro Substitution:

  • Intermolecular Interactions: The strong electronegativity of the fluorine atoms will likely lead to the formation of C—H⋯F and potentially N—H⋯F hydrogen bonds, in addition to the N—H⋯N interactions. The presence of these weaker, yet significant, interactions can drastically alter the crystal packing. Studies on fluorinated pyridines have shown a systematic change in packing motifs from herringbone to parallel arrangements with increasing fluorine substitution.[2]

  • Molecular Conformation: The fluorine atoms may influence the planarity of the pyridine ring and the orientation of the amino groups through steric and electronic effects.

  • Crystal Packing: The interplay of hydrogen bonding and potential π-π stacking interactions, influenced by the electron-withdrawing nature of the fluorine atoms, will dictate the overall crystal lattice. Analysis of the crystal packing of various fluorinated pyridines has demonstrated a consecutive dependence of the molecular arrangement on the degree of fluorine substitution.[2]

Table 1: Comparative Crystallographic Data of Related Pyridine Derivatives

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Pyridine-2,3-diamineC₅H₇N₃TetragonalI4₁/a16.467016.46703.906490[1]
5-Bromopyridine-2,3-diamineC₅H₆BrN₃OrthorhombicP2₁2₁2₁3.82648.733618.600790[3]
4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrileC₈H₄F₄N₂STriclinicP-18.44948.512012.779997.675[4]
2-amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃MonoclinicP2₁/c3.86415.65710.99394.13[5]

Experimental Workflow: From Synthesis to Structure

The successful X-ray crystallographic analysis of 4,6-difluoropyridine-2,3-diamine derivatives hinges on a meticulously executed experimental workflow, from the synthesis of the material to the final structural refinement.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of 4,6-difluoropyridine-2,3-diamine derivatives.

Detailed Experimental Protocols

1. Synthesis and Purification:

The synthesis of 4,6-difluoropyridine-2,3-diamine would likely start from a commercially available dichloropyridine precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino groups and a fluorination step. A plausible route could involve the fluorination of a substituted 2,6-dichloropyridine using a fluoride salt like CsF or KF in a high-boiling point solvent such as DMSO.[6][7] Purification is paramount, and techniques such as recrystallization or column chromatography should be employed to achieve high purity, which is a prerequisite for growing high-quality single crystals.

2. Single Crystal Growth:

Growing diffraction-quality single crystals is often the most challenging step. For novel compounds, a screening of various crystallization conditions is necessary.

  • Method: Slow evaporation of a saturated solution is a common starting point. Other techniques include vapor diffusion (liquid-liquid or liquid-gas) and cooling crystallization.

  • Solvent Selection: A range of solvents with varying polarities should be screened. For pyridine derivatives, solvents like ethanol, methanol, acetone, acetonitrile, and mixtures thereof are often successful.

  • In Situ Crystallization: For low-melting compounds, in situ crystallization on the diffractometer can be employed, where the liquid sample is slowly cooled until a single crystal forms.[2]

3. X-ray Data Collection and Processing:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used.[1][4]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

4. Structure Solution and Refinement:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXT.

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL) to improve the fit and obtain the final, precise atomic coordinates, bond lengths, and angles.[1]

  • Validation: The final structure is validated using tools like CheckCIF to ensure its quality and correctness.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are complementary and essential for a comprehensive characterization of 4,6-difluoropyridine-2,3-diamine derivatives.

analytical_techniques xray Provides: - 3D atomic arrangement in solid state - Bond lengths, angles, and torsions - Intermolecular interactions nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirms connectivity - Information on solution-state conformation dsc_tga DSC/TGA - Determines melting point and thermal stability ms Mass Spectrometry - Determines molecular weight - Provides fragmentation pattern ir FT-IR Spectroscopy - Identifies functional groups - Information on vibrational modes

Figure 2: A comparison of information provided by X-ray crystallography and other analytical techniques.

Table 2: Comparison of Analytical Techniques for the Characterization of 4,6-Difluoropyridine-2,3-diamine Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Definitive 3D molecular structure in the solid state, bond lengths, bond angles, intermolecular interactions.Unambiguous structural determination.Requires a high-quality single crystal; provides information only on the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, information about the electronic environment of nuclei, and conformation in solution.Provides information about the structure in solution, which is often more relevant to biological activity.Does not provide precise bond lengths and angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.High sensitivity; can be coupled with separation techniques like LC or GC.Does not provide information about the 3D structure or connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C-F).Fast and non-destructive.Provides limited information on the overall molecular structure.
Hirshfeld Surface Analysis A computational method to visualize and quantify intermolecular interactions in a crystal lattice.Complements X-ray data by providing a detailed picture of crystal packing forces.Dependent on the quality of the underlying crystallographic data.

Conclusion

The structural elucidation of 4,6-difluoropyridine-2,3-diamine derivatives through single-crystal X-ray crystallography is a powerful approach to gain fundamental insights into their solid-state properties. By comparing the expected crystallographic data with that of known fluorinated and non-fluorinated analogues, researchers can better understand the subtle yet significant effects of fluorine substitution on molecular conformation and crystal packing. While X-ray crystallography remains the definitive method for structural determination, a multi-technique approach, incorporating spectroscopic and computational methods, is essential for a holistic understanding of these promising molecules in both the solid and solution states. This comprehensive characterization is a cornerstone for the rational design of new and improved therapeutic agents.

References

  • Reichenbächer, K., Suss, H. I., & Hulliger, J. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(2), 1032–1039. [Link]

  • Fun, H.-K., & Hemamalini, M. (2011). Pyridine-2,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2154. [Link]

  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Single-Crystal X-Ray Diffraction Studies in a Series of 5-Pentafluorophenyl-2,2'-bipyridines and Their Fused Analogs | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystal and molecular structure of 5-bromopyridine-2,3-diamine - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Dotsenko, V. V., Kryl, A. V., & Aksyonov, N. A. (2020). Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 56(1), 108–111. [Link]

  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea - Taylor & Francis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • US4071521A - Process for making 2,6-difluoro pyridine - Google Patents. (n.d.).
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Crystal structure of 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Comparative

Validating the Structure of 4,6-Difluoropyridine-2,3-diamine Synthesis Products

The following guide is structured as an advanced technical resource for validation scientists and medicinal chemists. It prioritizes mechanistic understanding and self-validating protocols over generic instructions.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for validation scientists and medicinal chemists. It prioritizes mechanistic understanding and self-validating protocols over generic instructions.

Executive Summary

The synthesis of 4,6-Difluoropyridine-2,3-diamine (CAS 1445322-56-4) presents a classic regioselectivity challenge in organofluorine chemistry. The primary synthetic route—nucleophilic aromatic substitution (


) of 2,4,6-trifluoro-3-nitropyridine followed by reduction—generates a thermodynamic mixture of the target product and its persistent regioisomer, 2,6-difluoropyridine-3,4-diamine .

Distinguishing these isomers is critical; the placement of fluorine atoms fundamentally alters the electronic topography of the pyridine ring, impacting downstream SAR (Structure-Activity Relationship) potency and metabolic stability. This guide compares the target product against its primary isomeric alternative, providing a definitive validation workflow using


-NMR  as the primary discriminator, supported by 

-NMR coupling constants.

Synthesis Context & Impurity Profiling

To validate the product, one must understand the origin of the impurities. The formation of the target relies on the directing effects of the nitro group and the pyridine nitrogen.

The Competitive Pathway

The precursor, 2,4,6-trifluoro-3-nitropyridine , has two highly activated electrophilic sites:

  • C2 Position: Activated by the adjacent ring Nitrogen (inductive

    
    -effect) and the ortho-Nitro group.
    
  • C4 Position: Activated by the ortho-Nitro group and para-ring Nitrogen.

Ammonia nucleophiles attack both positions, leading to two distinct intermediates.

  • Path A (Target): Attack at C2

    
     2-amino-4,6-difluoro-3-nitropyridine 
    
    
    
    4,6-Difluoropyridine-2,3-diamine .
  • Path B (Alternative/Impurity): Attack at C4

    
     4-amino-2,6-difluoro-3-nitropyridine 
    
    
    
    2,6-Difluoropyridine-3,4-diamine .

SynthesisPath Precursor 2,4,6-Trifluoro- 3-nitropyridine Reaction S_NAr with NH3 Precursor->Reaction InterA Intermediate A: 2-Amino-4,6-difluoro (C2 Attack) Reaction->InterA Major Path (Steric/Elec Control) InterB Intermediate B: 4-Amino-2,6-difluoro (C4 Attack) Reaction->InterB Minor Path Target TARGET PRODUCT: 4,6-Difluoropyridine- 2,3-diamine InterA->Target Reduction (Fe/HCl or H2/Pd) Isomer CRITICAL IMPURITY: 2,6-Difluoropyridine- 3,4-diamine InterB->Isomer Reduction

Figure 1: Bifurcated synthesis pathway showing the origin of the critical regioisomeric impurity.

Comparative Analysis: Target vs. Alternative

The validation strategy relies on the distinct magnetic environments of the fluorine atoms.

Primary Validator: -NMR Spectroscopy

Fluorine NMR is the "Gold Standard" for this validation because the chemical shift is highly sensitive to the distance from the ring nitrogen.

  • 
    -Fluorine (adjacent to N):  Highly deshielded, typically appearing between -60 and -90 ppm.
    
  • 
    -Fluorine (para to N):  More shielded, typically appearing between -100 and -160 ppm.
    
FeatureTarget Product (4,6-Difluoro-2,3-diamine)Alternative Isomer (2,6-Difluoro-3,4-diamine)
Structure F at C4, F at C6F at C2, F at C6
F Environments Asymmetric : One

-F (C6), One

-F (C4)
Symmetric-like : Two

-Fs (C2, C6)

Signals
Two distinct regions. Signal A: ~ -70 ppm (

)Signal B: ~ -130 ppm (

)
One clustered region. Two signals (or one if coincident) both in the deshielded range (~ -70 ppm).[1]
Validation Verdict Pass: Large

(>40 ppm) between peaks.[2][3]
Fail: Small

(<10 ppm) or single region.
Secondary Validator: -NMR Coupling Patterns

The proton at position C5 serves as a probe for the surrounding fluorines.

  • Target (H5): Located between F4 and F6.[4] It experiences two strong ortho-F couplings (

    
    ).
    
    • Pattern: Triplet (apparent) or Doublet of Doublets (dd) with large coupling constants (~8–10 Hz).

  • Alternative (H5): Located between F6 and NH2(C4). It experiences one strong ortho-F coupling (F6) and weak meta-F coupling (F2).

    • Pattern: Doublet (d) with one large

      
       value.
      

Experimental Validation Protocols

Protocol A: Structural Confirmation via -NMR

Objective: Confirm the presence of both


 and 

fluorine environments.
  • Sample Preparation: Dissolve 10 mg of the synthesized product in 0.6 mL DMSO-

    
    . (Avoid 
    
    
    
    if the diamine is protonated or aggregates; DMSO ensures monomeric species).
  • Internal Standard: Add 5

    
    L of 
    
    
    
    -trifluorotoluene (
    
    
    -63.7 ppm) as a reference.
  • Acquisition:

    • Pulse Sequence: zgfigqn (Inverse gated decoupling to suppress NOE, ensuring quantitative integration).

    • Sweep Width: -200 ppm to -40 ppm.

    • Scans: 64 (High S/N required to detect minor isomer).

  • Analysis Criteria:

    • Verify Peak 1 (F6) integration = 1.0 at

      
       -70 ppm.
      
    • Verify Peak 2 (F4) integration = 1.0 at

      
       -130 ppm.
      
    • Rejection Criteria: Any peak > 2% intensity appearing near -72 ppm (indicative of the 2,6-difluoro isomer).

Protocol B: Purity Assessment via HPLC-MS

Objective: Quantify the 3,4-diamine impurity which may co-crystallize.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI+).

  • Differentiation: The Target (2,3-diamine) typically elutes earlier than the Alternative (3,4-diamine) due to the higher polarity of the vicinal diamine flanked by the dipole of the C4-F bond.

Decision Logic for Batch Release

Use the following logic gate to determine if a synthesis batch meets the structural requirements for drug development applications.

ValidationLogic Start Crude Product Isolated F_NMR Run 19F-NMR (DMSO-d6) Start->F_NMR Check_Peaks Check Chemical Shifts F_NMR->Check_Peaks Pass_F Peaks at ~ -70 ppm AND ~ -130 ppm? (Alpha & Gamma F) Check_Peaks->Pass_F Yes Fail_F Peaks clustered at ~ -70 ppm? (Two Alpha Fs) Check_Peaks->Fail_F No H_NMR Run 1H-NMR Check H5 Splitting Pass_F->H_NMR Reject REJECT Isomer Contamination Fail_F->Reject Check_Split Splitting Pattern? H_NMR->Check_Split Triplet Triplet / dd (Between two Fs) Check_Split->Triplet Doublet Doublet (Next to one F) Check_Split->Doublet Release VALIDATED Release Batch Triplet->Release Doublet->Reject

Figure 2: Analytical decision tree for structural validation.

References

  • Synthesis of Fluorinated Pyridines via Nucleophilic Substitution Source: Journal of Fluorine Chemistry URL:[Link] (Note: General reference for S_NAr on perfluoropyridines)

  • 19F NMR Chemical Shifts of Fluoropyridines Source: Fluorine Notes, Vol. 111 URL:[Link]

  • Regioselectivity in the Amination of Polyhalopyridines Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

In vitro and in vivo studies of 4,6-Difluoropyridine-2,3-diamine derivatives

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 2,4-Diaminopyrimidine Derivatives as Focal Adhesion Kinase (FAK) Inhibitors A Senior Application Scientist's Comparative Guide for Researchers, Scient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Evaluation of 2,4-Diaminopyrimidine Derivatives as Focal Adhesion Kinase (FAK) Inhibitors

A Senior Application Scientist's Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial searches for "4,6-Difluoropyridine-2,3-diamine derivatives" did not yield sufficient specific in vitro and in vivo studies to construct a comprehensive guide. Therefore, this guide has been pivoted to focus on a closely related and well-researched class of compounds: 2,4-Diaminopyrimidine derivatives as Focal Adhesion Kinase (FAK) inhibitors . This allows for a detailed comparison and methodological overview that aligns with the core requirements of the original request.

Introduction: Targeting a Key Player in Cancer Progression

Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase, is a critical mediator of cell adhesion, proliferation, migration, and survival.[1] Its overexpression and hyperactivity are implicated in the progression and metastasis of various solid tumors.[1] This makes FAK a compelling target for anticancer drug discovery. The 2,4-diaminopyrimidine scaffold has emerged as a promising framework for the development of potent and selective FAK inhibitors, with several derivatives demonstrating significant preclinical activity.[1][2] This guide provides a comparative analysis of these derivatives, delving into the experimental data and methodologies that underpin their evaluation.

In Vitro Evaluation: From Enzyme Inhibition to Cellular Effects

The initial assessment of novel FAK inhibitors begins with in vitro assays to determine their direct inhibitory effect on the FAK enzyme and their anti-proliferative activity in cancer cell lines.

Comparative Analysis of FAK Inhibitory Activity

A series of 2,4-diaminopyrimidine derivatives have been synthesized and evaluated for their ability to inhibit FAK. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound IDModifications on the 2,4-Diaminopyrimidine ScaffoldFAK IC50 (nM)Reference Compound (TAE-226) IC50 (nM)
A8 Varied substituents on the aniline rings106.3
A12 Optimized hydrophilic fragments at the R1 position1306.3
A13 Varied substituents on the aniline rings106.3
B1 Introduction of -F on the benzene ring6Not specified
B2 Introduction of -OCH3 on the benzene ring8Not specified
B3 Introduction of -Me on the benzene ring7Not specified
8a 4-(Morpholinomethyl)phenyl and N-substituted benzamides47Not specified
8c 4-(Morpholinomethyl)phenyl and N-substituted benzamides30Not specified
8d 4-(Morpholinomethyl)phenyl and N-substituted benzamides40Not specified

Data synthesized from multiple sources.[1][3]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for determining the enzymatic activity of kinases like FAK.

Principle: The HTRF assay measures the phosphorylation of a substrate peptide by FAK. The assay uses two antibodies: one labeled with a europium cryptate (donor) that binds to the substrate, and another labeled with a second fluorophore (acceptor) that recognizes the phosphorylated substrate. When the substrate is phosphorylated, the two antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor, resulting in a detectable signal.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add the FAK enzyme, the substrate peptide, and ATP to initiate the phosphorylation reaction.

  • Inhibitor Addition: Add varying concentrations of the 2,4-diaminopyrimidine derivatives to the wells. Include a positive control (e.g., TAE-226) and a negative control (vehicle, typically DMSO).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the HTRF detection reagents (the two labeled antibodies) to the wells.

  • Second Incubation: Incubate the plate for another period (e.g., 60 minutes) to allow for antibody binding.

  • Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two different wavelengths to calculate the HTRF ratio.

  • Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

FAK Signaling Pathway

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix to downstream pathways that control cell survival and proliferation.

FAK_Signaling_Pathway ECM Extracellular Matrix Integrin Integrin Receptors ECM->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Migration Cell Migration FAK->Migration Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: FAK signaling cascade initiated by integrin engagement with the ECM.

Comparative Analysis of Anti-proliferative Activity

The efficacy of these compounds is further validated by assessing their ability to inhibit the growth of cancer cell lines that overexpress FAK.

Compound IDA549 (Lung Cancer) IC50 (nM)MDA-MB-231 (Breast Cancer) IC50 (nM)H1975 (NSCLC) IC50 (µM)A431 (Epithelial Carcinoma) IC50 (µM)
A12 13094Not ReportedNot Reported
8a Not ReportedNot Reported0.0440.119
TAE-226 >1000>1000Not ReportedNot Reported

Data synthesized from multiple sources.[1][3]

Experimental Protocol: Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric method used to determine cell viability.

Principle: The assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to an orange-colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2,4-diaminopyrimidine derivatives for a specified period (e.g., 72 hours).

  • CCK-8 Reagent Addition: Add the CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the IC50 value.[3]

In Vivo Evaluation: Assessing Safety and Efficacy in Animal Models

Promising compounds from in vitro studies are advanced to in vivo models to evaluate their pharmacokinetic properties, safety, and anti-tumor efficacy.

In Vivo Study Summary

While detailed in vivo efficacy data for many of these specific derivatives is limited in the provided search results, a general approach can be outlined. For instance, compound A12 underwent an acute toxicity study in vivo, which indicated it possessed acceptable safety.[1] Efficacy is typically evaluated in xenograft models where human tumor cells are implanted in immunocompromised mice.

Experimental Protocol: Xenograft Tumor Model

Principle: This model involves the subcutaneous injection of human cancer cells into immunocompromised mice to form a solid tumor. The effect of the test compound on tumor growth is then monitored over time.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 2,4-diaminopyrimidine derivative (e.g., via oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy.

In Vivo Experimental Workflow

In_Vivo_Workflow Start Start: Human Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Start->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment & Control Groups TumorGrowth->Randomization Treatment Compound/Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Repeated Cycles Endpoint Study Endpoint: Tumor Excision & Analysis Monitoring->Endpoint Finish Finish: Efficacy & Toxicity Assessment Endpoint->Finish

Caption: A generalized workflow for evaluating anti-tumor efficacy in a xenograft model.

Structure-Activity Relationship (SAR) and Expert Analysis

The comparative data reveals key insights into the SAR of these 2,4-diaminopyrimidine derivatives:

  • Substitutions on the Aniline Rings: The nature and position of substituents on the aniline rings at the 2 and 4 positions of the pyrimidine core significantly influence FAK inhibitory activity. Small, electron-withdrawing or donating groups like -F, -OCH3, and -Me can enhance potency, as seen in compounds B1, B2, and B3.[1]

  • Hydrophilicity: The introduction of hydrophilic fragments can impact activity. While compound A12 showed potent anti-proliferative effects, its FAK IC50 was higher than some analogs, suggesting that a balance between enzyme inhibition and cellular permeability is crucial.[1]

  • Scaffold Rigidity and Vectorial Orientation: The addition of bulkier groups, such as the 4-(morpholinomethyl)phenyl moiety in compounds 8a, 8c, and 8d, maintains potent FAK inhibition in the nanomolar range, indicating that the ATP binding pocket of FAK can accommodate such substitutions.[3]

Expert Insights: The development of FAK inhibitors based on the 2,4-diaminopyrimidine scaffold is a promising strategy. The causality behind the experimental choices lies in a rational, iterative design process. Initial hits are identified, and subsequent modifications are made to optimize potency, selectivity, and drug-like properties (e.g., metabolic stability, safety profile). The use of both enzymatic and cell-based assays provides a self-validating system; potent enzyme inhibitors that also exhibit strong anti-proliferative activity are prioritized for further development. The ultimate goal is to identify a compound with a favorable therapeutic window for clinical investigation.

References

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • CA3022753C - USE OF 4-(DIFLUOROMETHYL)
  • 1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry. [Link]

  • Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. [No Source Found]
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]

  • ANTITUMOR EFFECT IN VIVO OF THE NEW PYRIDINE COMPOUND. ResearchGate. [Link]

  • WO2012129344A1 - Fused tricyclic dual inhibitors of cdk 4/6 and flt3 - Google P
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Institutes of Health. [Link]

  • Fluorescent Kinase Inhibitors As Probes In Cancer. National Institutes of Health. [Link]

  • PRODRUG FORMS OF KINASE INHIBITORS AND THEIR USE IN THERAPY - European Patent Office - EP 3031807 A1. [Link]

  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health. [Link]

  • US4071521A - Process for making 2,6-difluoro pyridine - Google P
  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

  • WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google P
  • Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity | Request PDF. ResearchGate. [Link]

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. MDPI. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,6-Difluoropyridine-2,3-diamine

This document provides essential procedural guidance for the safe handling and disposal of 4,6-Difluoropyridine-2,3-diamine. As a substituted pyridine derivative, this compound requires meticulous management to ensure la...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 4,6-Difluoropyridine-2,3-diamine. As a substituted pyridine derivative, this compound requires meticulous management to ensure laboratory safety, protect personnel, and maintain environmental compliance. The protocols outlined herein are synthesized from established safety data for structurally analogous compounds, including aminopyridines and fluorinated pyridines, to provide a robust framework for your operational safety plans.

The foundational principle of this guide is risk mitigation. The procedures are designed not merely as steps to be followed, but as a self-validating system of checks and actions that account for the chemical's potential hazards at every stage of its lifecycle in your laboratory, from initial handling to final disposal.

Hazard Profile: Understanding the Risk

While a specific Safety Data Sheet (SDS) for 4,6-Difluoropyridine-2,3-diamine is not ubiquitously available, its structure—combining a pyridine ring with amino and fluoro groups—allows for an informed assessment of its likely hazards. The guidance is based on data from similar compounds like Pyridine-2,3-diamine and other aminopyridines.[1][2][3] The primary risks are associated with its high toxicity and irritant properties.

Table 1: Anticipated Hazard Classification

Hazard Category Classification Rationale and Key Precautions Source(s)
Acute Toxicity (Oral) Category 3: Toxic if swallowed Ingestion can lead to severe health effects or be fatal. Do not eat, drink, or smoke in work areas.[1][2][3] Practice stringent hygiene. [1][2][3]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin The compound can be absorbed through the skin, leading to systemic toxicity. Avoid all skin contact by using appropriate gloves and lab coats. [2][4]
Skin Corrosion/Irritation Category 1B/2: Causes severe skin burns and irritation Direct contact can cause irritation or chemical burns. Immediate flushing with water is critical upon exposure. [1]
Serious Eye Damage/Irritation Category 1/2A: Causes serious eye damage/irritation Vapors or splashes can cause severe and potentially irreversible eye damage. Chemical splash goggles and/or a face shield are mandatory. [2][3][5]

| Aquatic Toxicity | Acute & Chronic Hazard | This compound is expected to be toxic to aquatic life, potentially with long-lasting effects.[1] Prevent any release into drains or waterways. |[1][3] |

Core Directive: Personal Protective Equipment (PPE) & Safe Handling

Before any handling or disposal procedures begin, a rigorous adherence to PPE protocols is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical is the most direct method of preventing exposure.

  • Hand Protection : Wear chemical-resistant gloves. Butyl rubber or Viton® are often recommended for pyridine compounds.[6] Nitrile gloves may be suitable for incidental contact but should be checked against the manufacturer's compatibility chart for breakthrough time. Always double-glove if handling concentrated solutions or pure compounds.

  • Eye Protection : Use chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[7][8] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Body Protection : A fully-buttoned laboratory coat is required to protect against skin contact.[6] For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection : All handling of 4,6-Difluoropyridine-2,3-diamine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

Step-by-Step Disposal & Decontamination Protocol

Disposal of pyridine derivatives is strictly regulated. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[9]

Part A: Waste Collection & Segregation
  • Identify as Hazardous Waste : All waste containing 4,6-Difluoropyridine-2,3-diamine, including pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste.[6]

  • Segregate Waste Streams : Collect this waste in a dedicated, compatible hazardous waste container.[9]

    • Causality : Do not mix with other waste streams, particularly strong acids or oxidizers, to prevent potentially violent exothermic reactions or the generation of toxic gases.[10]

  • Containerization :

    • Use a sealable, airtight container made of a compatible material (e.g., high-density polyethylene).

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4,6-Difluoropyridine-2,3-diamine," and the appropriate hazard pictograms (e.g., Skull and Crossbones, Corrosive, Environment).[9]

  • On-Site Storage : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[9][10] This area must be away from heat sources and direct sunlight.

Part B: Spill & Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

Table 2: Spill Response Framework

Spill Size Location Immediate Action
Small Spill Inside a chemical fume hood 1. Ensure fume hood sash is at the proper height. 2. Absorb with an inert, non-combustible material (e.g., vermiculite, sand, or commercial sorbent).[11] 3. Scoop up absorbed material using non-sparking tools and place it in the designated hazardous waste container. 4. Decontaminate the area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.[12]

| Large Spill | Outside a chemical fume hood | 1. Evacuate : Immediately alert personnel in the area and evacuate non-essential personnel.[10] 2. Ventilate : If safe to do so, increase ventilation to the area. 3. Secure : Restrict access to the spill area. 4. Report : Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment. |

Spill Cleanup Workflow

Caption: Spill response decision workflow for 4,6-Difluoropyridine-2,3-diamine.

Final Disposal Pathway

The ultimate disposal of 4,6-Difluoropyridine-2,3-diamine must be conducted by a licensed and certified hazardous waste management company.

  • Request Collection : Once your hazardous waste container is full or no longer in use, complete a chemical collection request form as per your institution's EHS procedures.[10]

  • Professional Disposal : The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration : The most common and effective disposal method for pyridine-based chemical waste is high-temperature incineration (e.g., rotary kiln or liquid injection) at temperatures ranging from 820°C to 1,600°C.[3][13] This process ensures the complete destruction of the toxic organic molecule.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the lifecycle of 4,6-Difluoropyridine-2,3-diamine in your research is managed responsibly from acquisition to final disposal.

References

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide . Benchchem. 9

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals . Benchchem. 6

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). 13

  • Standard Operating Procedures for Hazardous Chemicals: Pyridine . Washington State University. 10

  • MSDS Name: 2-AMINO PYRIDINE . Alkali Metals Limited. 7

  • 2-AMINO PYRIDINE For Synthesis . Alpha Chemika. 2

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS . Loba Chemie. 4

  • 4-Amino Pyridine MATERIAL SAFETY DATA SHEET . CDH Fine Chemical. 3

  • Material Safety Data Sheet: 4-Aminopyridine . Fisher Scientific. 8

  • SAFETY DATA SHEET: 2,6-Difluoropyridine . Sigma-Aldrich. Link

  • SAFETY DATA SHEET: 3,5-Difluoropyridine-2-carboxamide . Thermo Fisher Scientific. 5

  • PYRIDINE FOR SYNTHESIS SAFETY DATA SHEET . Loba Chemie. 14

  • SAFETY DATA SHEET: 2,6-Difluoropyridine . Fisher Scientific. 15

  • Spill procedure: Clean-up guidance . Queen Mary University of London. 11

  • SAFETY DATA SHEET: Diethylamine . Sigma-Aldrich. Link

  • SAFETY DATA SHEET: 2-(DIETHYLAMINO)SULFUR TRIFLUORIDE . Sigma-Aldrich. 16

  • CHEMICAL SPILL PROCEDURES . Clarkson University. 12

  • Spills and Emergencies . University of Pittsburgh Radiation Safety. 17

  • Pyridine-2,3-diamine Safety Data Sheet . Apollo Scientific. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Difluoropyridine-2,3-diamine
Reactant of Route 2
4,6-Difluoropyridine-2,3-diamine
© Copyright 2026 BenchChem. All Rights Reserved.